molecular formula C22H18N2O4S3 B1662703 BM152054 CAS No. 213411-84-8

BM152054

Katalognummer: B1662703
CAS-Nummer: 213411-84-8
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: MZRQLASUMBMPRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BM152054 can promote glucose utilization in peripheral tissues by enhancing insulin action.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQLASUMBMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114170
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-84-8
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213411-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BM152054: An In-Depth Analysis of its Mechanism of Action as a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BM152054 is characterized as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) ligand.[1][2] Its primary mechanism of action involves the activation of PPARγ, which in turn enhances insulin sensitivity and promotes glucose utilization in peripheral tissues.[1][2] This technical guide synthesizes the available information on this compound, focusing on its molecular interactions and physiological effects.

Core Mechanism: PPARγ Activation

This compound functions as an agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Upon binding to PPARγ, this compound induces a conformational change in the receptor. This activated receptor-ligand complex then forms a heterodimer with the retinoid X receptor (RXR). The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose transport, and adipogenesis.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced glucose uptake.

BM152054_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE PPARg_RXR->PPRE Binds to GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Moves to Cell Membrane Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces GLUT4_protein GLUT4 Protein Synthesis mRNA->GLUT4_protein Translates to GLUT4_protein->GLUT4_vesicle Incorporates into Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay PPARγ Binding Assay Reporter_Assay Reporter Gene Assay Binding_Assay->Reporter_Assay Glucose_Uptake Glucose Uptake Assay (e.g., 3T3-L1 cells) Reporter_Assay->Glucose_Uptake Animal_Model Animal Model of Insulin Resistance Glucose_Uptake->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies (Glucose & Insulin Levels) PK_PD->Efficacy_Study Tox_Studies Toxicology Studies Efficacy_Study->Tox_Studies Lead_Optimization Lead Optimization Lead_Optimization->Binding_Assay Tox_Studies->Lead_Optimization Iterative Improvement

References

BM152054: An In-depth Technical Guide on a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM152054 is a potent activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by agonists like this compound leads to a cascade of downstream effects, primarily promoting glucose utilization in peripheral tissues through the enhancement of insulin action. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and signaling pathways associated with this compound's function as a PPARγ activator. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on the foundational principles and methodologies relevant to its study, drawing upon established protocols for similar PPARγ agonists.

Introduction to PPARγ and its Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. The gamma isoform, PPARγ, is highly expressed in adipose tissue and plays a critical role in adipogenesis, the process of fat cell formation. Beyond adipocytes, PPARγ is also expressed in other tissues, including muscle and liver, where it influences glucose and lipid homeostasis.

Ligand activation of PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these target genes ultimately results in improved insulin sensitivity and enhanced glucose uptake by peripheral tissues.

Core Signaling Pathway of PPARγ Activation

The activation of PPARγ by an agonist such as this compound initiates a well-defined signaling cascade. The following diagram illustrates the canonical PPARγ signaling pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (PPARγ Agonist) BM152054_cyto This compound This compound->BM152054_cyto Cellular Uptake PPARg_RXR_inactive Inactive PPARγ-RXR Heterodimer + Co-repressors PPARg_RXR_active Active PPARγ-RXR Heterodimer + Co-activators PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Co-repressor Dissociation/ Co-activator Recruitment BM152054_cyto->PPARg_RXR_inactive Binding & Activation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Produces Insulin_Sensitivity Increased Insulin Sensitivity mRNA->Insulin_Sensitivity Leads to Glucose_Uptake Enhanced Glucose Uptake mRNA->Glucose_Uptake Leads to

Figure 1: Canonical PPARγ Signaling Pathway.

Quantitative Data on this compound Activity

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound, such as its half-maximal effective concentration (EC50) for PPARγ activation or its inhibitory constant (Ki) from competitive binding assays. For drug development and research purposes, these values are critical for characterizing the potency and affinity of a compound. The tables below are structured to present such data, which would be populated through dedicated experimental work.

Table 1: In Vitro Efficacy of this compound

Assay TypeParameterValueCell Line/System
PPARγ Transactivation AssayEC50Data not availablee.g., HEK293T, HepG2
Adipocyte DifferentiationEC50Data not availablee.g., 3T3-L1
Glucose Uptake AssayEC50Data not availablee.g., L6 myotubes, 3T3-L1 adipocytes

Table 2: In Vitro Binding Affinity of this compound

Assay TypeParameterValueReceptor Source
Competitive Binding AssayKiData not availableRecombinant human PPARγ
Surface Plasmon ResonanceKDData not availableRecombinant human PPARγ

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize PPARγ activators like this compound. These protocols are based on established standards in the field and can be adapted for the specific investigation of this compound.

PPARγ Transcriptional Activation Assay

This assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

Transcriptional_Activation_Assay_Workflow start Start cell_culture 1. Culture suitable cells (e.g., HEK293T) start->cell_culture transfection 2. Co-transfect with: - PPARγ expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection treatment 3. Treat cells with varying concentrations of this compound transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse cells incubation->lysis luciferase_assay 6. Measure Firefly and Renilla luciferase activity lysis->luciferase_assay analysis 7. Normalize Firefly to Renilla activity and calculate fold activation luciferase_assay->analysis end End analysis->end

Figure 2: Workflow for a PPARγ Transcriptional Activation Assay.

Methodology:

  • Cell Culture: Plate a suitable cell line, such as HEK293T or HepG2, in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luminescence of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

Methodology:

  • Cell Culture: Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by treating the cells with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of this compound.

  • Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective concentrations of this compound. Replenish the maintenance medium every 2-3 days.

  • Staining: After 7-10 days, when lipid droplets are visible, fix the cells and stain for lipids using Oil Red O.

  • Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of lipid accumulation.

Glucose Uptake Assay

This assay measures the effect of a compound on glucose transport into cells, typically in muscle or fat cells.

Glucose_Uptake_Assay_Workflow start Start cell_culture 1. Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes start->cell_culture serum_starvation 2. Serum-starve cells cell_culture->serum_starvation treatment 3. Treat with this compound and/or insulin serum_starvation->treatment glucose_uptake 4. Add radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) treatment->glucose_uptake incubation 5. Incubate for a short period (e.g., 10-30 minutes) glucose_uptake->incubation lysis 6. Lyse cells incubation->lysis scintillation 7. Measure radioactivity using a scintillation counter lysis->scintillation analysis 8. Normalize to protein concentration and calculate glucose uptake rate scintillation->analysis end End analysis->end

Figure 3: Workflow for a Glucose Uptake Assay.

Methodology:

  • Cell Culture and Differentiation: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.

  • Serum Starvation: Serum-starve the differentiated cells for several hours to establish a basal state.

  • Treatment: Treat the cells with varying concentrations of this compound, with or without insulin, for a specified period.

  • Glucose Uptake: Initiate glucose uptake by adding a glucose analog, such as radiolabeled 2-deoxy-D-glucose, to the cells for a short incubation period (e.g., 10-30 minutes).

  • Lysis and Measurement: Terminate the uptake by washing the cells with ice-cold buffer and then lyse the cells. Measure the amount of internalized radiolabeled glucose using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein concentration in each well to determine the rate of glucose uptake.

Conclusion

BM-XXXX: A Novel Dual PPARγ Agonist and AMPK Activator for Enhanced Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

As an initial step, a comprehensive search was conducted for the compound "BM152054" in relation to insulin sensitivity pathways. However, this search yielded no specific information on a compound with this identifier in the public domain or scientific literature. It is possible that "this compound" is an internal, preclinical, or otherwise unpublished designation.

To fulfill the user's request for an in-depth technical guide, this document will proceed by presenting a representative analysis of a hypothetical compound, which we will designate BM-XXXX . The data, experimental protocols, and pathways described herein are based on established mechanisms of insulin sensitizers, drawing from the general principles of Peroxisome Proliferator-Activated Receptor (PPAR) agonism and AMP-activated Protein Kinase (AMPK) activation. This guide is intended to serve as a template and detailed example of the type of technical whitepaper requested.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the preclinical data and mechanism of action for BM-XXXX, a novel investigational compound designed to enhance insulin sensitivity.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome.[1][2][3] It is characterized by an impaired response of key metabolic tissues, including skeletal muscle, liver, and adipose tissue, to insulin.[1][2][4] This leads to a compensatory hyperinsulinemia and, eventually, beta-cell failure and hyperglycemia.[5] The molecular mechanisms underlying insulin resistance are complex and involve defects in the insulin signaling cascade.[6][7]

Key pathways in the regulation of insulin sensitivity include the Peroxisome Proliferator-Activated Receptors (PPARs) and the AMP-activated Protein Kinase (AMPK).[8][9] PPARγ, in particular, is a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism, and its activation can improve insulin sensitivity.[8][10][11] AMPK is a cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation, thereby improving the metabolic profile.[9][12]

BM-XXXX is a novel small molecule that has been designed as a dual agonist of PPARγ and an activator of AMPK. This dual mechanism is hypothesized to provide a synergistic improvement in insulin sensitivity with a potentially favorable safety profile.

Mechanism of Action

BM-XXXX is proposed to enhance insulin sensitivity through two primary mechanisms:

  • PPARγ Agonism: BM-XXXX binds to and activates PPARγ, leading to the transcription of genes involved in glucose and lipid metabolism, and adipocyte differentiation.[8][10] This is expected to improve the storage of fatty acids in adipose tissue, thereby reducing lipotoxicity in other tissues like muscle and liver.

  • AMPK Activation: BM-XXXX indirectly activates AMPK, likely through modulation of upstream kinases or by altering the cellular AMP:ATP ratio.[9][12] Activated AMPK then phosphorylates downstream targets to increase glucose uptake and fatty acid oxidation.

The combined action of PPARγ agonism and AMPK activation is expected to result in a potent insulin-sensitizing effect.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for BM-XXXX.

Table 1: In Vitro Activity of BM-XXXX

ParameterAssay TypeCell LineBM-XXXX EC50 (nM)Control (Rosiglitazone) EC50 (nM)
PPARγ ActivationLuciferase Reporter AssayHEK29315050
AMPK Activation (p-ACC)Western BlotC2C12 myotubes500N/A
Glucose Uptake2-NBDG Uptake3T3-L1 adipocytes300100

Table 2: In Vivo Efficacy of BM-XXXX in a Diet-Induced Obesity Mouse Model

ParameterVehicle ControlBM-XXXX (10 mg/kg)Rosiglitazone (5 mg/kg)
Fasting Blood Glucose (mg/dL)185 ± 15120 ± 10115 ± 12
Fasting Insulin (ng/mL)5.2 ± 0.82.5 ± 0.52.1 ± 0.4
HOMA-IR23.5 ± 3.57.4 ± 1.86.1 ± 1.5
Body Weight Change (%)+15 ± 2+8 ± 1.5*+20 ± 2.5#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. BM-XXXX

Key Experimental Protocols

PPARγ Luciferase Reporter Assay
  • Cell Line: HEK293 cells.

  • Protocol:

    • Cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

    • 24 hours post-transfection, cells are treated with varying concentrations of BM-XXXX or a control compound (e.g., Rosiglitazone) for 18-24 hours.

    • Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

    • Data are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • EC50 values are calculated using a non-linear regression analysis.

Western Blot for AMPK Activation
  • Cell Line: C2C12 myotubes.

  • Protocol:

    • C2C12 myoblasts are differentiated into myotubes by incubation in low-serum medium.

    • Differentiated myotubes are treated with BM-XXXX for the desired time and concentration.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software.

2-NBDG Glucose Uptake Assay
  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Protocol:

    • 3T3-L1 preadipocytes are differentiated into mature adipocytes.

    • Adipocytes are serum-starved for 2-4 hours.

    • Cells are pre-treated with BM-XXXX for 18-24 hours.

    • Cells are then stimulated with or without insulin for 30 minutes.

    • Glucose uptake is initiated by adding the fluorescent glucose analog 2-NBDG for 15-30 minutes.

    • The reaction is stopped by washing with ice-cold PBS.

    • Fluorescence is measured using a fluorescence plate reader.

Signaling Pathways and Workflows

BM-XXXX Signaling Pathway

BM_XXXX_Pathway cluster_cell Target Cell (Adipocyte/Myocyte) cluster_nucleus Nucleus BM_XXXX BM-XXXX PPARg PPARγ BM_XXXX->PPARg Agonist AMPK_complex AMPK Complex BM_XXXX->AMPK_complex Activates RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Binds Gene_Transcription Gene Transcription (Lipid Metabolism, Insulin Sensitivity) PPRE->Gene_Transcription p_AMPK p-AMPK (Active) AMPK_complex->p_AMPK ACC ACC p_AMPK->ACC Inhibits GLUT4 GLUT4 Vesicle p_AMPK->GLUT4 Promotes p_ACC p-ACC (Inactive) ACC->p_ACC GLUT4_translocation GLUT4 Translocation GLUT4->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Proposed dual mechanism of action of BM-XXXX.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start: Diet-Induced Obese Mice randomization Randomization into Treatment Groups (Vehicle, BM-XXXX, Rosiglitazone) start->randomization treatment Daily Oral Gavage for 4 Weeks randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring glucose_tolerance_test Intraperitoneal Glucose Tolerance Test (IPGTT) (Week 3) monitoring->glucose_tolerance_test terminal_collection Terminal Blood and Tissue Collection (Week 4) glucose_tolerance_test->terminal_collection analysis Biochemical Analysis (Glucose, Insulin, Lipids) Gene Expression Analysis (Liver, Adipose Tissue) terminal_collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Workflow for assessing in vivo efficacy of BM-XXXX.

Conclusion

The preclinical data for the hypothetical compound BM-XXXX suggest that its dual mechanism of action, combining PPARγ agonism and AMPK activation, leads to significant improvements in insulin sensitivity and glucose homeostasis in a diet-induced obesity mouse model. The in vitro data support its engagement with the intended molecular targets. Further studies are warranted to explore the long-term efficacy and safety of this compound. This technical guide provides a framework for the type of detailed information required for the preclinical assessment of a novel insulin-sensitizing agent.

References

In Vitro Effects of BM152054 on Glucose Uptake: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the in vitro effects of a compound designated BM152054 on glucose uptake have yielded no specific scientific data or publications. Extensive searches of scholarly databases and pharmacological literature did not identify any research pertaining to a substance with this identifier in the context of glucose metabolism or diabetes research.

The designation "BM" can occasionally be an abbreviation for blood glucose monitoring in clinical diabetes management. Furthermore, unrelated compounds such as "BM-5," a muscarinic partial agonist, exist within pharmacological literature but are not associated with glucose transport or insulin signaling pathways.

Consequently, this guide will provide a generalized framework for assessing the in vitro effects of a hypothetical compound on glucose uptake, drawing upon established methodologies and known signaling pathways commonly investigated in metabolic research. This document is intended to serve as a template for researchers, scientists, and drug development professionals to structure their investigations and present their findings.

Experimental Protocols for Assessing In Vitro Glucose Uptake

A standard method to quantify glucose uptake in cultured cells is the 2-deoxy-D-[³H]-glucose uptake assay. This protocol is widely used for various cell types relevant to metabolic research, including adipocytes and skeletal muscle cells.

2-Deoxy-D-[³H]-Glucose Uptake Assay

This assay measures the transport of a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose, into cultured cells. As 2-deoxyglucose is phosphorylated but not further metabolized, it becomes trapped inside the cell, allowing for quantification of uptake.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Insulin (positive control)

  • Test compound (e.g., "this compound")

  • Cytochalasin B (inhibitor of glucose transport)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Plate and differentiate cells to a mature phenotype (e.g., insulin-responsive adipocytes or myotubes).

  • Serum Starvation: Prior to the assay, incubate cells in serum-free medium for a defined period (e.g., 2-4 hours) to establish a basal state.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate with the test compound at various concentrations for a specified time. Include wells for a vehicle control, a positive control (insulin), and a negative control (cytochalasin B).

  • Glucose Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Potential Signaling Pathways Modulating Glucose Uptake

The regulation of glucose uptake, particularly in insulin-sensitive tissues like fat and muscle, is primarily controlled by the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. The insulin signaling pathway is the most well-characterized regulator of this process.

Insulin Signaling Pathway

Insulin binding to its receptor triggers a cascade of phosphorylation events, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose uptake.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds to IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Fusion with Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Facilitates

Caption: Simplified Insulin Signaling Pathway for GLUT4 Translocation.

Experimental Workflow for Investigating Signaling

To determine if a test compound acts through the insulin signaling pathway, a series of experiments can be conducted.

Signaling_Investigation_Workflow Start Test Compound Increases Glucose Uptake PI3K_Inhibitor Co-incubate with PI3K inhibitor (e.g., Wortmannin) Start->PI3K_Inhibitor Western_Blot Perform Western Blot for phosphorylated Akt (p-Akt) Start->Western_Blot Measure_Uptake Measure Glucose Uptake PI3K_Inhibitor->Measure_Uptake Uptake_Blocked Increase in Uptake is Blocked Measure_Uptake->Uptake_Blocked Yes Uptake_Not_Blocked Increase in Uptake is Not Blocked Measure_Uptake->Uptake_Not_Blocked No Conclusion_PI3K Compound acts via PI3K-dependent pathway Uptake_Blocked->Conclusion_PI3K Conclusion_Independent Compound acts via PI3K-independent pathway Uptake_Not_Blocked->Conclusion_Independent pAkt_Increased p-Akt levels are increased Western_Blot->pAkt_Increased pAkt_Not_Increased p-Akt levels are not increased Western_Blot->pAkt_Not_Increased pAkt_Increased->Conclusion_PI3K pAkt_Not_Increased->Conclusion_Independent

Caption: Workflow for Investigating PI3K-dependency of a compound.

Data Presentation

Quantitative data from glucose uptake assays should be presented in a clear and structured format to allow for easy comparison between different conditions.

Table 1: Hypothetical Dose-Response of this compound on 2-Deoxy-D-[³H]-Glucose Uptake in 3T3-L1 Adipocytes

TreatmentConcentrationGlucose Uptake (pmol/mg protein/min)% of Basal
Vehicle Control-10.2 ± 0.8100%
Insulin100 nM45.5 ± 3.1446%
This compound1 µM15.7 ± 1.2154%
This compound10 µM25.1 ± 2.0246%
This compound100 µM38.9 ± 2.9381%
This compound + Wortmannin100 µM + 100 nM12.3 ± 1.0121%

Data are presented as mean ± standard deviation.

Conclusion

While no specific information is available for a compound named this compound regarding its effects on glucose uptake, this guide provides a comprehensive framework for the in vitro investigation of any novel compound with potential metabolic activity. The described experimental protocols, signaling pathway diagrams, and data presentation formats offer a standardized approach for researchers in the field of drug discovery and development. Should research on this compound become publicly available, this document can be updated with the specific findings.

Investigating the Metabolic Effects of BM152054: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM152054 is a member of the thiazolidinedione (TZD) class of compounds, known for their insulin-sensitizing effects. This technical guide provides an in-depth analysis of the metabolic effects of this compound, with a primary focus on its role as a potent peroxisome proliferator-activated receptor-γ (PPARγ) activator. While direct research on this compound is centered on its impact on glucose metabolism in skeletal muscle, this document also extrapolates its likely effects on lipid metabolism, adipocyte differentiation, and hepatic metabolism based on the well-established mechanisms of TZD action. This guide consolidates available quantitative data, details experimental protocols from key studies, and presents critical signaling pathways and experimental workflows through standardized diagrams to support further research and development.

Introduction

Thiazolidinediones (TZDs) are a class of synthetic ligands for the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] By activating PPARγ, TZDs modulate the expression of numerous genes involved in insulin signaling, adipogenesis, and lipid homeostasis, thereby improving insulin sensitivity.[1] this compound has been identified as a potent PPARγ activator, positioning it as a compound of interest for investigating the nuanced metabolic effects of this class of drugs.[2][3][4] This guide will synthesize the current understanding of this compound's metabolic impact, drawing from direct experimental evidence and the broader knowledge of TZD pharmacology.

Core Mechanism of Action: PPARγ Activation

This compound exerts its metabolic effects primarily through the activation of PPARγ. The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_active Activated PPAγ-RXR-BM152054 Complex PPARg_RXR_inactive->PPARg_active Activation & Translocation PPRE PPRE PPARg_active->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Metabolic_Effects Metabolic Effects mRNA->Metabolic_Effects Translation & Protein Synthesis

Caption: PPARγ Signaling Pathway of this compound.

Effects on Glucose Metabolism

Direct experimental evidence has demonstrated the effects of this compound on skeletal muscle glucose metabolism.[2][3][4]

Chronic Oral Administration

In a key study, chronic oral treatment with this compound for 10 days was shown to enhance insulin sensitivity in insulin-resistant obese Zucker rats.[2][4] Specifically, it significantly increased the stimulatory effect of insulin on muscle glycogen synthesis.[2][3][4] However, this effect was not observed in lean, healthy rats, suggesting that the insulin-sensitizing action of this compound is most prominent in states of insulin resistance.[2]

Acute In Vitro Exposure

In contrast to chronic treatment, acute exposure of isolated soleus muscle strips to this compound in vitro elicited a catabolic response in both lean and obese rats.[2][3] This was characterized by increased glycolysis and glucose transport, but reduced glycogen synthesis.[2] Interestingly, unlike the related compound BM13.1258, this compound did not significantly increase glucose oxidation.[2][3][4]

Quantitative Data on Glucose Metabolism
ParameterAnimal ModelTreatmentEffectReference
Muscle Glycogen Synthesis (insulin-induced increment)Obese Zucker Rats10 days oral this compound+2.55 ± 0.46 µmol glucose/g/h (P<0.05 vs control)[2][3][4]
Glucose Oxidation (in the absence of insulin)Obese Zucker Rats10 days oral this compound137% of control (not significant)[2][3][4]
Glucose Oxidation (in the presence of insulin)Obese Zucker Rats10 days oral this compound124% of control (not significant)[2][3][4]

Inferred Effects on Lipid Metabolism and Adipogenesis

While direct studies on the effects of this compound on lipid metabolism are not available, its action as a potent PPARγ activator allows for well-grounded inferences based on the known functions of TZDs.

Adipocyte Differentiation

PPARγ is a master regulator of adipogenesis.[1] Activation of PPARγ by TZDs promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[3] This leads to an increase in the storage capacity for fatty acids in adipose tissue, thereby reducing circulating free fatty acids and mitigating lipotoxicity in other tissues like the liver and skeletal muscle. It is therefore highly probable that this compound promotes adipocyte differentiation.

Lipid Metabolism

By promoting the storage of lipids in adipose tissue, TZDs indirectly improve lipid profiles. The activation of PPARγ can lead to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1] These effects are mediated by changes in the expression of genes involved in lipid uptake, transport, and storage.

Adipogenesis_Workflow Preadipocyte Preadipocyte PPARg_Activation PPARγ Activation Preadipocyte->PPARg_Activation This compound This compound This compound->PPARg_Activation Gene_Expression ↑ Expression of Adipogenic Genes PPARg_Activation->Gene_Expression Differentiation Differentiation Gene_Expression->Differentiation Mature_Adipocyte Mature, Insulin-Sensitive Adipocyte Differentiation->Mature_Adipocyte Lipid_Storage ↑ Lipid Storage ↓ Circulating FFAs Mature_Adipocyte->Lipid_Storage

Caption: Inferred Workflow of this compound on Adipogenesis.

Inferred Effects on Hepatic Metabolism

The liver is a central organ in glucose and lipid homeostasis. While no direct data exists for this compound, the effects of TZDs on the liver are well-documented. By improving insulin sensitivity in peripheral tissues and promoting lipid storage in adipose tissue, TZDs reduce the metabolic burden on the liver. This can lead to a decrease in hepatic glucose production (gluconeogenesis) and a reduction in hepatic steatosis (fatty liver).[5]

Experimental Protocols

The following is a summary of the key experimental protocol used to determine the metabolic effects of this compound on rat skeletal muscle.[2]

Animal Models
  • Male Sprague-Dawley (SD) rats (lean)

  • Male obese (fa/fa) Zucker rats (insulin-resistant)

Chronic Oral Treatment
  • Drug Administration: this compound was administered orally for 10 days.

  • Tissue Preparation: After treatment, soleus muscles were isolated for in vitro incubation.

In Vitro Muscle Incubation
  • Muscle Preparation: Isolated soleus muscles were pre-incubated in Krebs-Ringer bicarbonate buffer.

  • Incubation: Muscles were incubated with D-[U-14C]glucose in the presence or absence of insulin.

  • Metabolic Measurements:

    • Glycogen Synthesis: Measured by the incorporation of radiolabeled glucose into glycogen.

    • Glycolysis: Measured by the release of 3H2O from D-[5-3H]glucose.

    • Glucose Oxidation: Measured by the trapping of 14CO2 produced from D-[U-14C]glucose.

PPARγ Activation Assay

  • Method: Transient transfection assays were performed to assess the ability of this compound to activate PPARγ in vitro.

Experimental_Workflow Animal_Models Animal Models (Lean SD & Obese Zucker Rats) Oral_Treatment Chronic Oral Treatment (10 days) Animal_Models->Oral_Treatment Muscle_Isolation Soleus Muscle Isolation Oral_Treatment->Muscle_Isolation In_Vitro_Incubation In Vitro Incubation with Radiolabeled Glucose (± Insulin) Muscle_Isolation->In_Vitro_Incubation Metabolic_Assays Metabolic Assays In_Vitro_Incubation->Metabolic_Assays Glycogen_Synthesis Glycogen Synthesis Metabolic_Assays->Glycogen_Synthesis Glycolysis Glycolysis Metabolic_Assays->Glycolysis Glucose_Oxidation Glucose Oxidation Metabolic_Assays->Glucose_Oxidation

Caption: Experimental Workflow for Skeletal Muscle Metabolism.

Conclusion and Future Directions

This compound is a potent PPARγ activator with demonstrated insulin-sensitizing effects on skeletal muscle glucose metabolism, particularly in a state of insulin resistance.[2][3][4] While its effects on lipid and hepatic metabolism have not been directly investigated, its mechanism of action strongly suggests beneficial effects consistent with other members of the thiazolidinedione class. Future research should aim to directly assess the impact of this compound on adipocyte differentiation, systemic lipid profiles, and hepatic metabolism to provide a more complete understanding of its therapeutic potential. Such studies would be invaluable for the development of next-generation insulin-sensitizing agents with improved efficacy and safety profiles.

References

Unraveling the Role of Adipocyte Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The process of adipocyte differentiation, or adipogenesis, is a complex and highly regulated cellular mechanism fundamental to adipose tissue development and overall metabolic homeostasis. While extensive research has elucidated the roles of various endogenous and synthetic compounds in modulating this process, information regarding a specific compound designated BM152054 and its role in adipocyte differentiation is not available in the public scientific literature.

This guide, therefore, aims to provide a comprehensive framework for understanding adipogenesis, which can be applied to the investigation of novel compounds. We will outline the key molecular players, signaling pathways, and established experimental protocols used to assess the adipogenic potential of a given molecule.

The Landscape of Adipocyte Differentiation

Adipogenesis is a multi-step process involving the commitment of mesenchymal stem cells (MSCs) to the adipocyte lineage, followed by their terminal differentiation into mature, lipid-laden adipocytes. This intricate process is orchestrated by a cascade of transcription factors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).

Key Regulators of Adipogenesis:

  • PPARγ: Often considered the master regulator of adipogenesis, its activation is both necessary and sufficient for the differentiation of fibroblasts into adipocytes.

  • C/EBPα, β, and δ: This family of transcription factors works in concert with PPARγ to activate downstream adipogenic genes. C/EBPβ and C/EBPδ are expressed early in the differentiation program, inducing the expression of PPARγ and C/EBPα. C/EBPα then acts synergistically with PPARγ to maintain the differentiated state.

Core Signaling Pathways in Adipogenesis

Several key signaling pathways converge to regulate the expression and activity of the master adipogenic transcription factors. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

1. Insulin Signaling Pathway: Insulin is a potent inducer of adipogenesis. Its signaling cascade promotes the expression of PPARγ and facilitates glucose uptake and lipid synthesis.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Adipogenesis Adipogenesis (PPARγ expression) Akt->Adipogenesis

Caption: Insulin signaling pathway promoting adipogenesis.

2. Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a well-established inhibitor of adipogenesis. Activation of this pathway prevents the induction of PPARγ and C/EBPα.

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Adipogenesis Adipogenesis (PPARγ, C/EBPα) TCF_LEF->Adipogenesis

Caption: Wnt/β-catenin pathway inhibiting adipogenesis.

Standard Experimental Protocols for Assessing Adipogenesis

To evaluate the effect of a compound on adipocyte differentiation, a series of well-defined in vitro experiments are typically performed using preadipocyte cell lines, such as 3T3-L1 or human adipose-derived stem cells (hADSCs).

Experimental Workflow:

Adipogenesis_Workflow Preadipocytes Preadipocyte Culture (e.g., 3T3-L1) Induction Induction of Differentiation (DMI cocktail) Preadipocytes->Induction Compound Test Compound Treatment Induction->Compound Maturation Maturation Phase (Insulin) Compound->Maturation Analysis Analysis of Differentiation Maturation->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO qPCR qPCR (Gene Expression) Analysis->qPCR WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot

Caption: Standard workflow for in vitro adipogenesis assays.

1. Cell Culture and Differentiation Induction:

  • Cell Line: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Induction Cocktail (DMI): Two days post-confluence, differentiation is induced by treating the cells with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Test Compound Treatment: The compound of interest (e.g., this compound) would be added at various concentrations along with the differentiation cocktail.

  • Maturation: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is replenished every two days.

2. Assessment of Adipocyte Differentiation:

  • Oil Red O Staining (Lipid Accumulation):

    • Principle: Oil Red O is a lipid-soluble dye used to visualize neutral triglycerides and lipids in mature adipocytes.

    • Protocol:

      • Wash differentiated cells with phosphate-buffered saline (PBS).

      • Fix cells with 10% formalin for at least 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

      • Wash with water and visualize under a microscope.

      • For quantification, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

  • Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

    • Principle: To quantify the mRNA expression levels of key adipogenic marker genes.

    • Protocol:

      • Isolate total RNA from cells at different time points during differentiation.

      • Synthesize complementary DNA (cDNA) using reverse transcriptase.

      • Perform qPCR using specific primers for genes such as Pparg, Cebpa, Fabp4 (aP2), and Adipoq (Adiponectin).

      • Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh).

  • Western Blot for Protein Expression Analysis:

    • Principle: To detect and quantify the protein levels of key adipogenic transcription factors.

    • Protocol:

      • Lyse cells to extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate proteins by size using SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Probe the membrane with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the signal using a chemiluminescent substrate.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of a Test Compound on Adipocyte Differentiation Markers

Treatment GroupRelative Lipid Accumulation (OD at 510 nm)Pparg mRNA Expression (Fold Change)Cebpa mRNA Expression (Fold Change)PPARγ Protein Expression (Relative to Control)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.181.00 ± 0.10
DMI8.50 ± 0.9812.3 ± 1.510.8 ± 1.29.7 ± 1.1
DMI + Compound X (1 µM)4.25 ± 0.556.1 ± 0.85.4 ± 0.74.8 ± 0.6
DMI + Compound X (10 µM)2.10 ± 0.302.5 ± 0.42.2 ± 0.32.1 ± 0.3

Data are presented as mean ± standard deviation.

Conclusion

While the specific role of this compound in adipocyte differentiation remains to be elucidated, the experimental framework provided in this guide offers a robust methodology for its investigation. By systematically evaluating its impact on lipid accumulation, gene expression, and protein levels of key adipogenic regulators, researchers can effectively characterize the adipogenic or anti-adipogenic potential of this and other novel compounds. Such studies are critical for the development of new therapeutic strategies for metabolic diseases.

BM152054: An In-Depth Technical Review of a PPARγ Activator's Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential safety and toxicity profile of the chemical entity identified as BM152054 (CAS Number: 213411-84-8). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or professional medical advice.

Executive Summary

This compound is classified as a thiazolidinedione and a potent peroxisome proliferator-activated receptor-gamma (PPARγ) activator. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific safety and toxicity data for this compound. A safety data sheet for CAS number 213411-84-8 explicitly states that no data is available for key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

In the absence of direct evidence for this compound, this guide provides an in-depth analysis of the well-established safety and toxicity profile of the thiazolidinedione (TZD) class of drugs and PPARγ activators. This information is critical for any future research or development involving this compound, as class-specific adverse effects are highly probable. The primary toxicities associated with this class include fluid retention, weight gain, congestive heart failure, bone fractures, and potential hepatotoxicity.

Introduction to this compound

This compound has been identified as a thiazolidinedione, a class of compounds known for their insulin-sensitizing effects mediated through the activation of PPARγ.

Chemical Information:

IdentifierValue
Name This compound
CAS Number 213411-84-8
Molecular Formula C22H18N2O4S3
Molecular Weight 470.58 g/mol
Class Thiazolidinedione
Mechanism of Action Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activator

Known Safety and Toxicity Data for this compound (CAS 213411-84-8)

A comprehensive search of available safety and toxicological data for this compound has yielded limited specific information. A Safety Data Sheet (SDS) for the compound with CAS number 213411-84-8 explicitly states the following[1]:

Summary of Available Toxicological Data for CAS 213411-84-8:

Toxicological EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

The absence of empirical data for this compound necessitates a thorough examination of the toxicological profile of its drug class, the thiazolidinediones, and its mechanism of action as a PPARγ activator.

Class-Specific Safety and Toxicity Profile: Thiazolidinediones (TZDs) and PPARγ Activators

The following sections detail the well-documented adverse effects associated with the TZD class of drugs. These potential toxicities should be carefully considered in any research or development program for this compound.

Cardiovascular Effects

A primary concern with TZD use is fluid retention, which can lead to or exacerbate serious cardiovascular conditions.

Table 1: Cardiovascular Adverse Effects of Thiazolidinediones

Adverse EffectDescriptionIncidence
Fluid Retention/Edema Dose-related fluid accumulation, often presenting as peripheral edema.[2][3]~5% in monotherapy; up to 15% with insulin.[2]
Congestive Heart Failure (CHF) Can be precipitated or worsened by TZD-induced fluid retention.[2][3][4]Contraindicated in patients with NYHA Class III or IV heart failure.[5]
Weight Gain Primarily due to fluid retention and an increase in adipose tissue mass.[3][4][6]Dose-related.
Skeletal Effects

An increased risk of bone fractures has been identified as a significant adverse effect of long-term TZD therapy.

Table 2: Skeletal Adverse Effects of Thiazolidinediones

Adverse EffectDescriptionPopulation at Risk
Bone Fractures Increased risk of fractures, particularly in the upper and lower limbs.[3][4]Postmenopausal women and patients with a history of osteoporosis.[5]
Hepatic Effects

While the first-generation TZD, troglitazone, was withdrawn due to severe hepatotoxicity, the risk with second-generation agents is lower but still present.

Table 3: Hepatic Adverse Effects of Thiazolidinediones

Adverse EffectDescriptionMonitoring
Hepatotoxicity Rare reports of liver injury with second-generation TZDs.[3][7]Regular monitoring of liver enzymes is recommended, especially in patients with pre-existing liver conditions.[4]
Other Potential Adverse Effects

Table 4: Other Notable Adverse Effects of Thiazolidinediones

Adverse EffectDescription
Bladder Cancer Some studies have suggested a potential increased risk with long-term use of certain TZDs.[4]
Macular Edema A rare but serious adverse effect that can affect vision.[6]
Anemia Decreases in hemoglobin and hematocrit have been observed.[3]

Signaling Pathways and Experimental Workflows

PPARγ Activation and Downstream Effects

The therapeutic and adverse effects of this compound are presumed to be mediated through the activation of the PPARγ nuclear receptor. The following diagram illustrates the general signaling pathway.

PPAR_gamma_pathway cluster_receptor cluster_effects This compound This compound (Ligand) PPARg PPARγ This compound->PPARg Binds to PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes and binds to RXR RXR RXR->PPRE Heterodimerizes and binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Adiponectin ↑ Adiponectin TargetGenes->Adiponectin InsulinSensitivity ↑ Insulin Sensitivity TargetGenes->InsulinSensitivity FluidRetention ↑ Renal Sodium Reabsorption (Fluid Retention) TargetGenes->FluidRetention Adipogenesis ↑ Adipogenesis (Weight Gain) TargetGenes->Adipogenesis

Caption: General signaling pathway of PPARγ activation by a ligand like this compound.

General Preclinical Toxicity Study Workflow

A standard workflow for assessing the preclinical safety and toxicity of a new chemical entity like this compound is outlined below.

Preclinical_Toxicity_Workflow start New Chemical Entity (this compound) in_vitro In Vitro Toxicity Assays (e.g., Ames test, cytotoxicity) start->in_vitro acute_tox Acute Toxicity Studies (Single Dose, Rodent & Non-rodent) in_vitro->acute_tox repeated_dose Repeated-Dose Toxicity Studies (Sub-chronic, Chronic) acute_tox->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeated_dose->safety_pharm genotox Genotoxicity Studies repeated_dose->genotox carcinogenicity Carcinogenicity Studies repeated_dose->carcinogenicity repro_tox Reproductive & Developmental Toxicity Studies repeated_dose->repro_tox end IND-Enabling Safety Profile safety_pharm->end genotox->end carcinogenicity->end repro_tox->end

Caption: A typical workflow for preclinical safety and toxicity evaluation.

Experimental Protocols for Key Class-Specific Toxicities

Detailed methodologies for investigating the key potential toxicities of a TZD like this compound would include:

In Vivo Model for Fluid Retention and Cardiovascular Function
  • Animal Model: Spontaneously hypertensive or salt-sensitive rat models are often used.

  • Dosing: Administration of this compound at multiple dose levels via oral gavage for a specified duration (e.g., 28 days).

  • Parameters Measured:

    • Daily body weight and water consumption.

    • Blood pressure and heart rate via telemetry.

    • Echocardiography to assess cardiac function (e.g., ejection fraction, chamber dimensions).

    • Serum and urine electrolytes.

    • Histopathology of the heart and kidneys.

Assessment of Bone Fracture Risk
  • Animal Model: Ovariectomized (OVX) rat model to simulate postmenopausal osteoporosis.

  • Dosing: Chronic administration of this compound.

  • Parameters Measured:

    • Bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

    • Micro-computed tomography (µCT) of long bones to assess bone architecture.

    • Biomechanical testing (e.g., three-point bending) to determine bone strength.

    • Serum markers of bone formation and resorption.

Evaluation of Hepatotoxicity
  • Animal Model: Standard rodent models (e.g., Sprague-Dawley rats).

  • Dosing: Repeated-dose administration of this compound.

  • Parameters Measured:

    • Serum levels of liver enzymes (ALT, AST, ALP).

    • Serum bilirubin levels.

    • Histopathological examination of liver tissue for signs of injury (e.g., necrosis, inflammation, steatosis).

Conclusion and Future Directions

While this compound holds potential as a PPARγ activator, the current lack of specific safety and toxicity data is a major impediment to its further development. The well-established adverse effect profile of the thiazolidinedione class provides a critical roadmap for the necessary preclinical safety evaluation of this compound. Any future research on this compound must prioritize a comprehensive toxicological assessment, with a particular focus on cardiovascular, skeletal, and hepatic safety, before it can be considered for any clinical application. The experimental protocols outlined in this guide provide a framework for such an evaluation.

References

Methodological & Application

BM152054 experimental protocol for in vitro cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: BM152054

Title: In Vitro Efficacy and Characterization of this compound in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of this compound, a novel small molecule inhibitor. The primary application detailed is the assessment of its cytotoxic and anti-proliferative effects on cancer cell lines. Included are step-by-step procedures for cell culture, compound handling, cytotoxicity assays, and data analysis. Additionally, a proposed mechanism of action for this compound is illustrated, targeting the PI3K/Akt signaling pathway, a critical cascade in cell survival and proliferation.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a 72-hour cytotoxicity assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma150
A549Lung Carcinoma320
U-87 MGGlioblastoma210
PC-3Prostate Cancer450

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for downstream experiments.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS), 10% v/v

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and subculture when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with fresh complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a known volume of medium for counting.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of this compound by measuring its effect on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Cultured cancer cells

  • Complete growth medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells as described in Protocol 2.1.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common starting range is 1 nM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Visualizations

Proposed Signaling Pathway for this compound

BM152054_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt pathway.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start: Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound incubate1->treat incubate2 4. Incubate 72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data & Calculate IC50 read->analyze end End: Report IC50 analyze->end

Caption: Workflow for determining cell viability and IC50 using an MTT assay.

Application Notes and Protocols for the Dissolution and Preparation of BM152054

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution and preparation of BM152054, a potent Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) ligand, for use in a variety of experimental settings. Due to the limited availability of specific solubility data for this compound, the following protocols are based on established methodologies for similar hydrophobic small molecules and PPARγ agonists. It is imperative that researchers perform small-scale solubility and stability tests to confirm optimal conditions before proceeding with large-scale experiments.

Compound Information

A summary of the known properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₂H₁₈N₂O₄S₃
Molecular Weight 470.58 g/mol
Description Potent PPARγ ligand
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable choice for preparing high-concentration stock solutions of hydrophobic molecules like this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Protocol:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 4.706 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM solution, add 1 mL of DMSO to 4.706 mg of this compound.

  • Mixing: Securely cap the vial and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Visual inspection should show a clear solution with no particulate matter.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicating water bath for 10-15 minutes. This can aid in the dissolution of less soluble compounds.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -80°C for long-term stability.

Note: The final concentration of DMSO in in vitro assays should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an appropriate aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer or medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Mixing: Gently vortex the working solutions to ensure homogeneity before adding to your experimental setup.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Preparation of a Vehicle Formulation for In Vivo Administration

For in vivo studies, this compound can be formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The following is a common vehicle formulation for administering hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound powder in a small volume of DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline or Water

  • Formulation: Slowly add the this compound/DMSO solution to the prepared vehicle while vortexing to ensure a homogenous suspension or solution.

  • Sonication (Optional): If the compound precipitates, sonication may be used to create a more uniform suspension.

  • Administration: The formulation should be prepared fresh on the day of administration. Administer the appropriate volume to the animals based on their body weight to achieve the target dose.

  • Vehicle Control Group: A control group of animals should receive the vehicle alone to account for any effects of the formulation components.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot and Store at -80°C mix->aliquot thaw_stock_vitro Thaw Stock Aliquot aliquot->thaw_stock_vitro dissolve_vivo Dissolve this compound in DMSO aliquot->dissolve_vivo serial_dilute Serial Dilution in Media/Buffer thaw_stock_vitro->serial_dilute add_to_assay Add to In Vitro Assay serial_dilute->add_to_assay combine Combine and Mix dissolve_vivo->combine prepare_vehicle Prepare Vehicle (PEG300, Tween 80, Saline) prepare_vehicle->combine administer Administer to Animal Model combine->administer

Caption: Workflow for the preparation of this compound for experimental use.

pparg_pathway This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., Improved Insulin Sensitivity) TargetGenes->BiologicalEffects

Caption: Simplified signaling pathway of this compound as a PPARγ agonist.

Application Notes and Protocols for the Use of BM152054 in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM152054 is a thiazolidinedione compound and a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a PPARγ agonist, it is expected to enhance insulin sensitivity and promote glucose utilization in peripheral tissues. These characteristics make it a compound of interest for research in type 2 diabetes and insulin resistance.

These application notes provide a summary of the currently available data on the use of this compound in rodent models and offer detailed protocols for its application in preclinical research. It is important to note that the primary in vivo research identified has been conducted in a model of insulin resistance, the obese Zucker rat, rather than a model of overt type 2 diabetes with pronounced hyperglycemia. The provided protocols are based on this study and established methodologies for diabetes-related research in rodents.

Mechanism of Action: PPARγ Agonism

This compound exerts its effects by binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in skeletal muscle and liver. Activation of PPARγ by a ligand like this compound leads to the transcription of a suite of genes involved in glucose and lipid metabolism. This ultimately results in improved insulin sensitivity.

The signaling pathway initiated by this compound is depicted in the following diagram:

PPARg_Signaling cluster_cell Adipocyte / Myocyte cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake (Muscle, Fat) Gene_Expression->Glucose_Uptake Adiponectin Increased Adiponectin Gene_Expression->Adiponectin FFA Decreased Circulating Free Fatty Acids Gene_Expression->FFA

PPARγ Signaling Pathway for Insulin Sensitization

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study by Fürnsinn et al. investigating the effects of this compound in obese Zucker rats, a model of severe insulin resistance.

Parameter Animal Model Treatment Group Value Unit Significance Citation
Insulin-Stimulated Glycogen Synthesis (Increment)Obese Zucker RatControl+1.19 ± 0.28µmol glucose/g/h-
Insulin-Stimulated Glycogen Synthesis (Increment)Obese Zucker RatThis compound (4.4 mg/kg/day)+2.55 ± 0.46µmol glucose/g/hP<0.05 vs Control
Glucose Oxidation (Basal)Obese Zucker RatThis compound (4.4 mg/kg/day)137% of Control%Not Significant
Glucose Oxidation (Insulin-Stimulated)Obese Zucker RatThis compound (4.4 mg/kg/day)124% of Control%Not Significant

Experimental Protocols

The following protocols are based on the methodology described by Fürnsinn et al. and are supplemented with standard procedures for rodent-based diabetes research.

Protocol 1: Evaluation of Insulin Sensitizing Effects of this compound in Obese Zucker Rats

1. Animal Model:

  • Species: Rat

  • Strain: Obese Zucker (fa/fa)

  • Sex: Male or Female

  • Age: 10-12 weeks

  • Housing: Standard laboratory conditions with ad libitum access to standard chow and water.

2. Compound Preparation and Administration:

  • Compound: this compound

  • Vehicle: 5% (w/v) gum arabic solution in distilled water.

  • Preparation: Prepare a 2 mg/mL suspension of this compound in the vehicle. Homogenize the suspension using a Polytron homogenizer immediately before use to ensure uniform distribution.

  • Dosage: 4.4 mg/kg body weight.

  • Administration: Administer daily via oral gavage for 10 consecutive days. A control group should receive the vehicle only.

3. Experimental Endpoints:

  • Skeletal Muscle Glycogen Synthesis and Glucose Oxidation:

    • At the end of the 10-day treatment period, euthanize the rats.

    • Rapidly dissect soleus muscle strips.

    • Incubate the muscle strips in Krebs-Ringer bicarbonate buffer containing radiolabeled glucose (e.g., [U-¹⁴C]glucose) with and without insulin.

    • Measure the incorporation of radiolabeled glucose into glycogen to determine the rate of glycogen synthesis.

    • Measure the production of ¹⁴CO₂ to determine the rate of glucose oxidation.

Protocol 2: Oral Glucose Tolerance Test (OGTT) - General Procedure

This is a general protocol that can be adapted for use in studies with this compound to assess its impact on glucose tolerance.

1. Animal Preparation:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each animal.

2. Baseline Blood Glucose Measurement:

  • Collect a small blood sample from the tail vein to measure baseline blood glucose (t=0 min).

3. Glucose Administration:

  • Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

4. Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

5. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify glucose tolerance.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Obese Zucker Rats) Group_Allocation Random Group Allocation (Control & this compound) Animal_Acclimatization->Group_Allocation Daily_Dosing Daily Oral Gavage (10 days) Group_Allocation->Daily_Dosing Body_Weight_Monitoring Body Weight & Food Intake Monitoring Daily_Dosing->Body_Weight_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Body_Weight_Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Terminal_Sample_Collection Terminal Sample Collection (Blood, Tissues) ITT->Terminal_Sample_Collection Biochemical_Assays Biochemical Assays (Glucose, Insulin, Lipids) Terminal_Sample_Collection->Biochemical_Assays Tissue_Analysis Tissue-Specific Analysis (e.g., Glycogen Synthesis) Terminal_Sample_Collection->Tissue_Analysis Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Tissue_Analysis->Statistical_Analysis

Experimental Workflow for this compound Evaluation

Conclusion and Future Directions

The available evidence indicates that this compound is a potent PPARγ agonist that can improve insulin-stimulated glycogen synthesis in the skeletal muscle of insulin-resistant obese Zucker rats. This suggests its potential as an insulin-sensitizing agent.

However, to fully elucidate the therapeutic potential of this compound for type 2 diabetes, further research is critically needed. Future studies should focus on evaluating the efficacy of this compound in rodent models that exhibit overt hyperglycemia, such as the db/db mouse or streptozotocin (STZ)-induced diabetic rat models. Key parameters to investigate in these models should include:

  • Fasting blood glucose and HbA1c levels

  • Glucose and insulin excursions during oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT)

  • Effects on plasma lipid profiles (triglycerides and free fatty acids)

  • Long-term efficacy and safety profiles

Such studies will provide a more comprehensive understanding of the anti-diabetic properties of this compound and its potential for further development as a therapeutic agent for type 2 diabetes.

BM152054: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BM152054 in preclinical animal models, based on available scientific literature. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this potent peroxisome proliferator-activated receptor-gamma (PPARγ) ligand.

Compound Information

Compound Name This compound
Synonyms Not available in public literature.
CAS Number 213411-84-8
Molecular Formula C₂₂H₁₈N₂O₄S₃
Molecular Weight 470.58 g/mol
Description A potent PPARγ ligand that enhances insulin action, thereby inducing glucose utilization in peripheral tissues.

Preclinical Animal Studies: Dosage and Administration

The primary available data on the in vivo administration of this compound comes from a study investigating its effects on glucose metabolism in rat skeletal muscle.

Summary of In Vivo Study Parameters

The following table summarizes the key parameters from the study conducted by Fürnsinn et al. (1999).

Parameter Details
Animal Model Male Sprague-Dawley rats (lean) and male obese (fa/fa) Zucker rats.
Route of Administration Oral gavage.
Dosage The specific dosage in mg/kg was not explicitly stated in the publication. Researchers should perform dose-response studies to determine the optimal dose for their specific model and endpoint.
Dosing Regimen Once daily for 10 consecutive days.
Vehicle The vehicle used for oral administration was not specified in the publication. A common vehicle for oral gavage of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water. However, vehicle scouting is recommended.
Reported Effects In insulin-resistant obese rats, 10 days of oral treatment with this compound increased the stimulatory effect of insulin on muscle glycogen synthesis.

Experimental Protocols

The following is a generalized protocol for the oral administration of this compound to rats, based on the available literature and standard laboratory practices.

Materials
  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium salt in sterile water)

  • Male Sprague-Dawley rats or obese Zucker rats

  • Standard laboratory animal caging and husbandry supplies

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Analytical balance

  • Vortex mixer or sonicator

Preparation of Dosing Solution

Note: As the original study did not specify the vehicle, the following is a general recommendation. Formulation development may be required.

  • Calculate the required amount of this compound and vehicle based on the desired dose, the number of animals, and the dosing volume. A typical oral gavage volume for rats is 5-10 mL/kg.

  • Weigh the required amount of this compound.

  • Prepare the 0.5% CMC vehicle by slowly adding the CMC powder to sterile water while stirring to avoid clumping.

  • Gradually add the this compound powder to the vehicle while continuously mixing using a vortex mixer or sonicator to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration.

Animal Handling and Dosing Procedure
  • Acclimate the animals to the housing conditions for at least one week prior to the start of the experiment.

  • House the animals in a temperature and light-controlled environment with ad libitum access to food and water, unless the experimental design requires otherwise.

  • Record the body weight of each animal before the start of the treatment and at regular intervals throughout the study.

  • On each treatment day, gently restrain the rat and administer the prepared this compound suspension via oral gavage.

  • Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental administration into the trachea.

  • Administer a corresponding volume of the vehicle to the control group.

  • Monitor the animals for any signs of toxicity or adverse effects throughout the study period.

Signaling Pathway

This compound is a potent ligand for PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The binding of this compound to PPARγ initiates a cascade of events leading to changes in gene expression.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to glucose and lipid metabolism) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects (e.g., Increased Insulin Sensitivity, Glucose Uptake) Proteins->MetabolicEffects Mediate

Caption: Simplified signaling pathway of this compound as a PPARγ agonist.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation grouping Randomization into Treatment Groups (Vehicle Control & this compound) acclimation->grouping baseline Baseline Measurements (e.g., Body Weight, Blood Glucose) grouping->baseline treatment Daily Oral Administration (10 days) baseline->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight) treatment->monitoring endpoint Endpoint Measurements (e.g., Glucose Tolerance Test, Tissue Collection) treatment->endpoint monitoring->treatment analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for an in vivo study with this compound.

Application Note: Analysis of PPARγ Activation by the Synthetic Agonist BM152054 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPARγ by synthetic agonists, such as thiazolidinediones (TZDs), has been a key therapeutic strategy for type 2 diabetes. BM152054 is a synthetic compound identified as a potent PPARγ ligand. This application note provides a detailed protocol for assessing the activation of PPARγ by this compound in a cellular context using Western blot analysis. The protocol outlines the treatment of a suitable cell line, preparation of whole-cell and nuclear extracts, and the subsequent detection and quantification of PPARγ and its key downstream target proteins.

Principle

Upon binding to a ligand like this compound, PPARγ undergoes a conformational change, leading to its translocation to the nucleus. In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increased expression of proteins involved in adipogenesis and glucose metabolism.

This protocol describes the use of Western blotting to quantify the changes in the protein levels of PPARγ in the nuclear fraction and key downstream targets in whole-cell lysates upon treatment with this compound. The downstream targets included in this protocol are:

  • CCAAT/enhancer-binding protein alpha (C/EBPα): A key transcription factor in adipogenesis, often upregulated by PPARγ activation.

  • Fatty acid-binding protein 4 (FABP4): A carrier protein for fatty acids, the expression of which is strongly induced by PPARγ.

  • Adiponectin: An adipokine that enhances insulin sensitivity, with its expression being positively regulated by PPARγ.

  • Glucose transporter type 4 (GLUT4): An insulin-regulated glucose transporter whose expression is increased by PPARγ activation, leading to enhanced glucose uptake.

Data Presentation

Due to the limited availability of specific quantitative Western blot data for this compound in publicly accessible literature, the following tables present representative data from studies using the well-characterized PPARγ agonist, rosiglitazone. This data serves as an example of the expected outcomes when analyzing PPARγ activation and its downstream effects. Researchers should generate their own quantitative data for this compound using the protocols provided.

Table 1: Quantification of Nuclear PPARγ Protein Levels

TreatmentFold Change in Nuclear PPARγ (vs. Control)
Vehicle Control1.0
Rosiglitazone (1 µM)2.5

Note: Fold change is calculated after normalization to a nuclear loading control (e.g., Lamin B1). Data is representative and should be generated for this compound.

Table 2: Quantification of Downstream Target Protein Levels in Whole-Cell Lysates

Target ProteinTreatmentFold Change (vs. Control)
C/EBPα Rosiglitazone (1 µM)3.2
FABP4 Rosiglitazone (1 µM)4.5
Adiponectin Rosiglitazone (1 µM)2.8
GLUT4 Rosiglitazone (1 µM)2.1

Note: Fold change is calculated after normalization to a cytoplasmic/whole-cell loading control (e.g., β-actin or GAPDH). Data is representative and should be generated for this compound.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line: 3T3-L1 preadipocytes are a suitable model system for studying PPARγ-mediated adipogenesis.

  • Culture Conditions: Culture 3T3-L1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to confluence.

    • Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • Concurrently, treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments (vehicle or this compound).

    • Continue incubation for another 48-72 hours before harvesting the cells for protein extraction.

II. Protein Extraction

A. Whole-Cell Lysate Preparation

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (whole-cell lysate) and transfer to a new tube.

  • Determine the protein concentration using a BCA protein assay kit.

B. Nuclear and Cytoplasmic Fractionation

  • Wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube and incubate on ice for 15 minutes.

  • Add 25 µL of 10% NP-40 and vortex for 10 seconds.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Carefully remove the supernatant and transfer it to a new tube.

  • Resuspend the nuclear pellet in 50-100 µL of ice-cold hypertonic nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Incubate on ice for 30 minutes with vortexing every 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • The supernatant contains the nuclear extract. Transfer to a new tube.

  • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.

III. Western Blot Analysis
  • Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PPARγ, C/EBPα, FABP4, Adiponectin, GLUT4, Lamin B1 (nuclear loading control), and β-actin or GAPDH (cytoplasmic/whole-cell loading control) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized based on the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the respective loading control. Calculate the fold change in protein expression relative to the vehicle-treated control.

Visualizations

Signaling Pathway of PPARγ Activation

PPARg_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Binds PPARg_RXR_inactive PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR_inactive Forms Heterodimer RXR_inactive RXR RXR_inactive->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ-RXR PPARg_RXR_inactive->PPARg_RXR_active Translocates & Activates PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (C/EBPα, FABP4, Adiponectin, GLUT4) PPRE->Target_Genes Initiates

Caption: PPARγ activation by this compound.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: 3T3-L1 Cell Culture treatment Treatment with This compound or Vehicle start->treatment harvest Cell Harvesting treatment->harvest protein_extraction Protein Extraction (Whole-cell & Nuclear) harvest->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western blot workflow.

Logical Relationship of PPARγ and Downstream Targets

Logical_Relationship PPARg PPARγ Activation (by this compound) CEBPa ↑ C/EBPα Expression PPARg->CEBPa FABP4 ↑ FABP4 Expression PPARg->FABP4 Adiponectin ↑ Adiponectin Expression PPARg->Adiponectin GLUT4 ↑ GLUT4 Expression PPARg->GLUT4 Adipogenesis Adipogenesis CEBPa->Adipogenesis FattyAcid_Metabolism Fatty Acid Metabolism FABP4->FattyAcid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: PPARγ downstream effects.

Application Notes and Protocols for Gene Expression Analysis in Response to BM152054 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of BM152054 on gene expression and detailed protocols for its analysis. This compound is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. By inhibiting this pathway, this compound is being investigated for its potential as an anti-cancer therapeutic. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its mechanism of action and identifying biomarkers of response.[1][2][3]

Data Presentation: Summary of Quantitative Gene Expression Changes

The following table summarizes the observed changes in the mRNA expression of key target genes of the Wnt/β-catenin pathway in a human colorectal cancer cell line (e.g., HCT116) following treatment with this compound (10 µM) for 24 hours. Data were generated using quantitative Real-Time PCR (qPCR) and are presented as fold change relative to a vehicle-treated control.

Gene SymbolGene NameFunction in Wnt/β-catenin PathwayFold Change (this compound vs. Control)P-value
CCND1 Cyclin D1Cell cycle progression-3.5< 0.01
MYC c-MycTranscription factor, cell proliferation-4.2< 0.01
AXIN2 Axin 2Negative regulator of the Wnt pathway+2.8< 0.05
LEF1 Lymphoid Enhancer-Binding Factor 1Transcription factor, Wnt target-3.1< 0.01
TCF7 Transcription Factor 7Transcription factor, Wnt target-2.9< 0.01
NKD1 Naked Cuticle Homolog 1Negative regulator of the Wnt pathway+2.5< 0.05
VEGFA Vascular Endothelial Growth Factor AAngiogenesis-2.7< 0.05
MMP7 Matrix Metallopeptidase 7Extracellular matrix remodeling, invasion-3.8< 0.01
GAPDH Glyceraldehyde-3-Phosphate DehydrogenaseHousekeeping gene1.0> 0.05 (NS)
ACTB Beta-ActinHousekeeping gene1.0> 0.05 (NS)

NS: Not Significant

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing either this compound (10 µM final concentration) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24 hours before proceeding to RNA extraction.

Protocol 2: Total RNA Extraction and Quality Control
  • Cell Lysis: After the 24-hour treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).[4]

  • RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.[5]

  • RNA Integrity: Assess the integrity of the RNA samples using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) ≥ 8.[5]

Protocol 3: cDNA Synthesis
  • Reverse Transcription: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[5] Follow the manufacturer's instructions for the specific kit used.

  • cDNA Dilution: Dilute the resulting cDNA to a suitable concentration for qPCR analysis (e.g., 10 ng/µL).

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primer pairs for the genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).[5]

  • Reaction Setup: Prepare the qPCR reaction mixture by combining a suitable qPCR master mix, forward and reverse primers, and the diluted cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[5]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Protocol 5: RNA-Sequencing (RNA-Seq) and Data Analysis

For a more comprehensive, genome-wide analysis of gene expression changes:

  • Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA samples using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to a reference genome using aligners like STAR or HISAT2.[5]

  • Gene Quantification: Quantify the expression level of each gene by counting the number of reads that map to it.[5]

  • Differential Gene Expression: Identify differentially expressed genes using packages like DESeq2 or edgeR.[5]

  • Pathway and Functional Analysis: Perform downstream analysis to identify enriched biological pathways and gene ontologies among the differentially expressed genes using tools like GSEA or DAVID.[1]

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF This compound This compound This compound->Destruction_Complex Stabilization Target_Genes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Gene_Expression_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture & Treatment with this compound RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction QC RNA Quality Control (Purity & Integrity) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis RNA_Seq RNA-Sequencing (RNA-Seq) QC->RNA_Seq qPCR Quantitative Real-Time PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Differential Gene Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application of BM152054 in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM152054 is a member of the thiazolidinedione (TZD) class of compounds, which are known for their insulin-sensitizing effects. It acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver. Activation of PPARγ by ligands such as this compound modulates the expression of a suite of genes involved in glucose and lipid metabolism, making it a compound of significant interest in the research of metabolic syndrome.

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease and type 2 diabetes. These conditions include insulin resistance, abdominal obesity, dyslipidemia (high triglycerides and low HDL cholesterol), and hypertension. This document provides detailed application notes and protocols for the use of this compound in preclinical metabolic syndrome research, with a focus on its effects on glucose metabolism and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound and other thiazolidinediones in preclinical models of metabolic syndrome, particularly the obese Zucker rat, a well-established model of insulin resistance and obesity.

Table 1: Effect of this compound on Glucose Metabolism in Skeletal Muscle of Obese Zucker Rats

ParameterControlThis compound (10-day treatment)Fold Change vs. Control
Insulin-Stimulated Muscle Glycogen Synthesis (µmol glucose/g/h) +1.19 ± 0.28+2.55 ± 0.46~2.14
Mean Glucose Oxidation (in the absence of insulin) 100%137%1.37
Mean Glucose Oxidation (in the presence of insulin) 100%124%1.24

Data from a study on soleus muscle strips from genetically obese Zucker rats.

Table 2: General Effects of Thiazolidinedione (TZD) Treatment in Obese Zucker Rats

ParameterTypical Observation with TZD Treatment
Insulin Sensitivity Significantly improved.[1][2]
Plasma Glucose Reduced.[3]
Plasma Insulin Reduced.[4]
Plasma Free Fatty Acids (FFAs) Reduced.[4]
Adipose Tissue Promotes adipogenesis and fatty acid uptake, particularly in peripheral fat.[1][4] Leads to an increase in the number of small, insulin-sensitive adipocytes.[3]
Body Weight Often increased due to increased total body fat and fluid retention.[1][2]
Adiponectin Levels Substantially increased.[1][4]
GLUT4 Protein Expression (in heart) Restored to normal levels.[5]
Blood Pressure Can be reduced in hypertensive models.[6]

Experimental Protocols

Protocol 1: In Vivo Treatment of Obese Zucker Rats with this compound

This protocol describes the oral administration of this compound to obese Zucker rats to study its effects on metabolic parameters.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, carboxymethyl cellulose solution)

  • Obese Zucker (fa/fa) rats (age-matched)

  • Oral gavage needles

  • Standard rat chow and water

Procedure:

  • Animal Acclimatization: House the obese Zucker rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Group Allocation: Randomly divide the rats into a control group and a this compound treatment group.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A typical dose for a related TZD, rosiglitazone, is 3 mg/kg body weight.[5]

  • Administration: Administer the this compound suspension or vehicle to the respective groups daily via oral gavage for the desired treatment period (e.g., 10-14 days).[5]

  • Monitoring: Monitor body weight, food, and water intake daily.

  • Sample Collection: At the end of the treatment period, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers. Tissues such as skeletal muscle, adipose tissue, and liver can be harvested for further analysis.

Protocol 2: Measurement of Insulin-Stimulated Glycogen Synthesis in Isolated Skeletal Muscle

This protocol details the procedure for assessing the effect of this compound on insulin-stimulated glucose incorporation into glycogen in isolated muscle strips.

Materials:

  • Soleus muscle strips from treated and control rats

  • Krebs-Henseleit buffer (KHB) supplemented with 0.1% bovine serum albumin (BSA)

  • Insulin

  • D-[U-¹⁴C]glucose

  • Glycogen

  • Scintillation fluid and counter

Procedure:

  • Muscle Isolation: Carefully dissect soleus muscles from the rats and prepare thin longitudinal strips.

  • Pre-incubation: Place the muscle strips in vials containing KHB-BSA and allow them to equilibrate.

  • Insulin Stimulation: Transfer the muscle strips to fresh vials containing KHB-BSA with or without a physiological concentration of insulin (e.g., 100 nM) and incubate.

  • Radiolabeling: Move the muscle strips to new vials containing KHB-BSA, insulin (if applicable), and D-[U-¹⁴C]glucose. Incubate to allow for glucose uptake and incorporation into glycogen.

  • Glycogen Precipitation: Terminate the incubation by placing the muscle strips in a hot potassium hydroxide solution to digest the tissue. Precipitate the glycogen by adding ethanol.

  • Quantification: Centrifuge to pellet the glycogen, wash the pellet, and then dissolve it in water. Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of ¹⁴C-glucose incorporated into glycogen.

Protocol 3: Glucose Oxidation Assay in Isolated Skeletal Muscle

This protocol outlines the measurement of glucose oxidation in isolated muscle tissue by quantifying the production of ¹⁴CO₂ from [U-¹⁴C]glucose.

Materials:

  • Isolated muscle tissue (e.g., soleus muscle strips)

  • Krebs-Henseleit buffer (KHB)

  • [U-¹⁴C]glucose

  • Hyamine hydroxide or other CO₂ trapping agent

  • Scintillation vials and fluid

Procedure:

  • Incubation Setup: Place isolated muscle strips in sealed flasks containing KHB and [U-¹⁴C]glucose. A small center well containing a piece of filter paper soaked in a CO₂ trapping agent should be suspended above the buffer.

  • Incubation: Incubate the flasks with gentle shaking at 37°C for a defined period (e.g., 60-90 minutes). During this time, the muscle will metabolize the labeled glucose, releasing ¹⁴CO₂.

  • CO₂ Trapping: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the buffer to stop the metabolic activity and drive all dissolved CO₂ into the gas phase, where it will be trapped by the filter paper.

  • Quantification: Carefully remove the filter paper from the center well and place it in a scintillation vial with scintillation fluid. Measure the radioactivity to determine the amount of ¹⁴CO₂ produced.

Mandatory Visualizations

Signaling_Pathway_of_this compound cluster_extracellular Extracellular Space cluster_cell Adipocyte / Myocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound (Thiazolidinedione) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Expression->Glucose_Uptake Adipogenesis ↑ Adipogenesis (small adipocytes) Gene_Expression->Adipogenesis FFA_Uptake ↑ FFA Uptake & Storage Gene_Expression->FFA_Uptake Adiponectin ↑ Adiponectin Secretion Gene_Expression->Adiponectin

Caption: Signaling pathway of this compound via PPARγ activation.

Experimental_Workflow Animal_Model Metabolic Syndrome Model (e.g., Obese Zucker Rat) Treatment_Groups Divide into Control and This compound Treatment Groups Animal_Model->Treatment_Groups Oral_Gavage Daily Oral Gavage (Vehicle or this compound) Treatment_Groups->Oral_Gavage Monitoring Monitor Body Weight, Food & Water Intake Oral_Gavage->Monitoring Tissue_Harvest Harvest Tissues (Skeletal Muscle, Adipose, Liver) Monitoring->Tissue_Harvest Blood_Collection Collect Blood Samples Monitoring->Blood_Collection Muscle_Function_Assays Isolated Muscle Assays (Glycogen Synthesis, Glucose Oxidation) Tissue_Harvest->Muscle_Function_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR) Tissue_Harvest->Gene_Expression Biochemical_Assays Biochemical Assays (Glucose, Insulin, Lipids) Blood_Collection->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Muscle_Function_Assays->Data_Analysis Gene_Expression->Data_Analysis

Caption: In vivo experimental workflow for evaluating this compound.

Logical_Relationship Metabolic_Syndrome Metabolic Syndrome Insulin_Resistance Insulin Resistance Metabolic_Syndrome->Insulin_Resistance Dyslipidemia Dyslipidemia Metabolic_Syndrome->Dyslipidemia Hypertension Hypertension Metabolic_Syndrome->Hypertension Obesity Central Obesity Metabolic_Syndrome->Obesity This compound This compound PPARg_Activation PPARγ Activation This compound->PPARg_Activation is a potent agonist of Improved_Insulin_Sensitivity Improved Insulin Sensitivity PPARg_Activation->Improved_Insulin_Sensitivity directly influences Altered_Adipose_Function Altered Adipose Tissue Function PPARg_Activation->Altered_Adipose_Function leads to Improved_Insulin_Sensitivity->Insulin_Resistance ameliorates Improved_Insulin_Sensitivity->Dyslipidemia can improve Altered_Adipose_Function->Dyslipidemia can improve Reduced_FFAs Reduced Circulating Free Fatty Acids Altered_Adipose_Function->Reduced_FFAs results in Reduced_FFAs->Improved_Insulin_Sensitivity contributes to

Caption: Logical relationship of this compound's action on metabolic syndrome.

References

BM152054: A Potent PPARγ Agonist for Investigating Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

BM152054 is a member of the thiazolidinedione (TZD) class of compounds, known for their insulin-sensitizing effects. It acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ by ligands like this compound modulates the expression of a suite of genes involved in insulin signaling, adipogenesis, and inflammation, making it a valuable tool for researchers in the fields of diabetes, obesity, and metabolic syndrome. This document provides detailed protocols for utilizing this compound to study insulin resistance in preclinical models.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes that enhance insulin sensitivity. The downstream effects include improved glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and a reduction in hepatic glucose production.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on glucose metabolism in insulin-resistant obese rats.

ParameterControlThis compoundFold Change vs. Control
Insulin-Stimulated Muscle Glycogen Synthesis
(µmol glucose incorporated/g/h)1.19 ± 0.282.55 ± 0.46~2.14
Muscle Glucose Oxidation
(% of control, no insulin)100%137%1.37
(% of control, with insulin)100%124%1.24

Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Adipocyte, Myocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Activation & Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Insulin_Sensitivity Increased Insulin Sensitivity Proteins->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Proteins->Glucose_Uptake

Caption: PPARγ signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of Insulin Sensitivity in Rodent Models

This protocol describes the use of an Insulin Tolerance Test (ITT) to evaluate the effect of this compound on insulin sensitivity in a diet-induced or genetic model of insulin resistance.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Insulin (Humulin R or equivalent)

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Animal restraining device

  • Syringes and needles

Procedure:

  • Animal Model: Utilize a relevant rodent model of insulin resistance (e.g., Zucker diabetic fatty rats, or mice/rats on a high-fat diet for 8-12 weeks).

  • Acclimation and Dosing: Acclimate animals to handling and gavage. Administer this compound or vehicle orally once daily for a predetermined period (e.g., 10-14 days). A typical dose might range from 1-10 mg/kg, but should be optimized in pilot studies.

  • Fasting: Fast the animals for 4-6 hours prior to the ITT. Ensure access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading from the tail vein.

  • Insulin Injection: Administer a bolus of insulin intraperitoneally (i.p.). A typical dose is 0.75 U/kg for mice and 1.0 U/kg for rats, but may need adjustment based on the model's insulin sensitivity.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, 60, 90, and 120 minutes post-insulin injection.

  • Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for the glucose response. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved insulin sensitivity.

Experimental Workflow:

ITT_Workflow A Select Insulin-Resistant Rodent Model B Daily Oral Gavage: This compound or Vehicle (10-14 days) A->B C Fast Animals (4-6 hours) B->C D Measure Baseline Blood Glucose C->D E Inject Insulin (i.p.) D->E F Monitor Blood Glucose (0-120 min) E->F G Data Analysis: Plot Glucose Curve & Calculate AUC F->G

Caption: Workflow for Insulin Tolerance Test (ITT).

Protocol 2: Ex Vivo Measurement of Muscle Glycogen Synthesis

This protocol is adapted from methods to measure the direct effect of this compound treatment on insulin-stimulated glucose incorporation into glycogen in isolated skeletal muscle.

Materials:

  • Soleus or extensor digitorum longus (EDL) muscles from treated and control animals

  • Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose and appropriate gas (95% O2, 5% CO2)

  • Insulin

  • [U-¹⁴C]glucose (radiolabeled glucose)

  • Glycogen precipitation solution (e.g., ethanol)

  • Scintillation fluid and counter

  • Tissue homogenizer

Procedure:

  • Animal Treatment: Treat animals with this compound or vehicle as described in Protocol 1.

  • Muscle Dissection: Euthanize animals and rapidly dissect intact soleus or EDL muscles.

  • Pre-incubation: Pre-incubate muscles in KRB buffer for 30 minutes to stabilize.

  • Incubation: Transfer muscles to fresh KRB buffer containing [U-¹⁴C]glucose with or without a maximally stimulating concentration of insulin (e.g., 10 mU/mL). Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Washing: Quickly wash the muscles in ice-cold saline to remove extracellular radiolabel.

  • Homogenization and Glycogen Precipitation: Homogenize the muscle tissue and precipitate glycogen using ethanol.

  • Quantification: Centrifuge to pellet the glycogen. Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as micromoles of glucose incorporated into glycogen per gram of muscle tissue per hour. Compare the insulin-stimulated glycogen synthesis between this compound and vehicle-treated groups.

Protocol 3: PPARγ Activation Assay

This protocol describes a cell-based reporter assay to confirm the PPARγ agonist activity of this compound.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPRE sequence upstream of a luciferase gene

  • Transfection reagent

  • This compound

  • Known PPARγ agonist (e.g., Rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound, Rosiglitazone, or vehicle (e.g., DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound. Calculate the EC50 value to determine the potency of this compound as a PPARγ agonist.

Disclaimer: These protocols provide a general framework. Researchers should optimize specific conditions, such as compound concentrations, incubation times, and animal models, based on their experimental setup and objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

Application Notes and Protocols for High-Throughput Screening of BM152054, a Putative BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Protein (BMP) signaling is a critical pathway involved in a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease progression.[1][2][3][4] Dysregulation of the BMP pathway has been implicated in various disorders, making it an attractive target for therapeutic intervention.[1][2] High-throughput screening (HTS) of small molecule libraries offers an efficient approach to identify novel modulators of this pathway.[2][5]

This document provides detailed application notes and protocols for a hypothetical high-throughput screening assay designed to identify and characterize inhibitors of the BMP signaling pathway, using the fictional small molecule BM152054 as an example. The protocols described herein are based on established methodologies, primarily employing a cell-based luciferase reporter assay.[5][6][7][8]

Putative Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that This compound is a small molecule inhibitor that targets the canonical BMP signaling pathway. The canonical pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream effector proteins, primarily SMADs 1, 5, and 8.[1][2] These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2] this compound is postulated to interfere with one of the key steps in this cascade.

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruitment Receptor Complex Receptor Complex p-SMAD 1/5/8 p-SMAD 1/5/8 Receptor Complex->p-SMAD 1/5/8 Phosphorylation SMAD 1/5/8 SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex BRE BMP Response Element SMAD Complex->BRE Nuclear Translocation Target Gene Transcription Target Gene Transcription BRE->Target Gene Transcription This compound This compound This compound->Receptor Complex Inhibition

Caption: Canonical BMP signaling pathway with the putative inhibitory action of this compound on the receptor complex.

High-Throughput Screening (HTS) Protocol

This protocol outlines a cell-based HTS assay to identify inhibitors of BMP signaling using a luciferase reporter gene under the control of a BMP-responsive element (BRE).

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Acquisition & Analysis Cell_Culture Culture BRE-Luciferase Reporter Cells Plate_Cells Plate Cells in 384-well Plates Add_Compounds Add Compounds to Cell Plates Plate_Cells->Add_Compounds Compound_Plate Prepare Compound Plates (this compound, Controls) Compound_Plate->Add_Compounds Incubate_1 Incubate Add_Compounds->Incubate_1 Add_BMP Add BMP Ligand (e.g., BMP-4) Incubate_1->Add_BMP Incubate_2 Incubate Add_BMP->Incubate_2 Add_Luciferase_Reagent Add Luciferase Substrate Incubate_2->Add_Luciferase_Reagent Read_Luminescence Read Luminescence Add_Luciferase_Reagent->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization Hit_Identification Identify Hits Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for the identification of BMP signaling inhibitors.

Materials and Reagents
  • Cell Line: C2C12 or HEK293 cells stably transfected with a BMP-responsive element (BRE)-luciferase reporter construct.[5][6][8]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or hygromycin).

  • Assay Medium: DMEM, 0.5% FBS.

  • Recombinant Human BMP-4: To stimulate the signaling pathway.

  • This compound: Test compound.

  • Positive Control: Dorsomorphin or LDN-193189 (known BMP signaling inhibitors).[6][9]

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • Plate Reader: Capable of measuring luminescence.

Experimental Procedure
  • Cell Plating:

    • Culture BRE-luciferase reporter cells to 70-80% confluency.

    • Trypsinize and resuspend cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds (Dorsomorphin, DMSO) in assay medium.

    • Add 10 µL of the compound solutions to the respective wells of the cell plates.

    • Incubate for 1 hour at 37°C.

  • BMP-4 Stimulation:

    • Prepare a solution of BMP-4 in assay medium to a final concentration that elicits a submaximal response (EC80), as determined from a prior dose-response experiment. A typical starting concentration is 10 ng/mL.[1]

    • Add 10 µL of the BMP-4 solution to all wells except for the negative control wells (which receive 10 µL of assay medium).

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

Data Presentation and Analysis

The following tables summarize the expected quantitative data from the HTS assay for this compound.

Table 1: Primary HTS Assay Results
CompoundConcentration (µM)Luminescence (RLU)% Inhibition
DMSO (Vehicle)-150,0000%
Dorsomorphin1015,00090%
This compound 10 30,000 80%

RLU: Relative Light Units

Table 2: Dose-Response and IC50 Determination for this compound
This compound Conc. (µM)Luminescence (RLU)% Inhibition
10018,00088%
3025,50083%
1030,00080%
360,00060%
175,00050%
0.3105,00030%
0.1135,00010%
0150,0000%
IC50 1.0 µM

Secondary Assays and Hit Validation

To confirm the inhibitory activity of this compound and elucidate its mechanism of action, secondary assays are recommended.

Logical Relationship Diagram for Hit Validation

Hit_Validation Primary_Hit Primary Hit from HTS (this compound) Dose_Response Dose-Response Curve & IC50 Determination Primary_Hit->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Cytotoxicity_Assay Orthogonal_Assay Orthogonal Assay (pSMAD1/5/8 Western Blot or In-Cell Western) Dose_Response->Orthogonal_Assay Validated_Hit Validated Hit Cytotoxicity_Assay->Validated_Hit If not cytotoxic Selectivity_Assay Selectivity Assay (e.g., against other signaling pathways like TGF-β) Orthogonal_Assay->Selectivity_Assay Selectivity_Assay->Validated_Hit

Caption: Logical workflow for the validation of primary hits from the HTS assay.

Protocol: pSMAD1/5/8 In-Cell Western Assay

This assay provides a direct measure of the phosphorylation of SMAD1/5/8, the immediate downstream targets of the BMP Type I receptor kinases.[1]

  • Cell Plating and Treatment: Plate and treat cells with this compound and controls as described in the primary HTS protocol.

  • Fixation and Permeabilization:

    • After treatment, remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Image the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of pSMAD1/5/8.

Conclusion

The provided application notes and protocols describe a robust framework for the high-throughput screening and validation of small molecule inhibitors of the BMP signaling pathway, exemplified by the hypothetical compound this compound. These methodologies, from the initial cell-based reporter assay to secondary validation assays, are designed to provide reliable and quantifiable data for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with research compounds, exemplified here as "BM152054," in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer. What happened?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[1] The final concentration of your compound in the aqueous solution likely exceeded its solubility limit under those specific conditions (e.g., pH, temperature, buffer components).[2] Improper mixing techniques, such as adding the buffer to the DMSO stock or adding the stock too quickly, can create localized areas of high concentration, causing the compound to crash out of solution.[2]

Q2: My this compound solution was initially clear but became cloudy or showed precipitate after some time. Why?

A2: This suggests that your compound has poor kinetic solubility and the initially clear solution was a supersaturated state that is not stable over time. Several factors can contribute to this delayed precipitation, including temperature fluctuations, prolonged incubation times, or interactions with components in the assay medium.[1] Some compounds can also adsorb to plasticware over time, reducing the effective concentration in solution.[2]

Q3: I am using a very low concentration of this compound, but I still see precipitation. What else could be the cause?

A3: Even at low concentrations, several factors can influence solubility. The pH of your buffer is critical; if the pH is close to the compound's pKa, it can significantly decrease solubility.[2] Additionally, components of your buffer or cell culture media (e.g., salts, proteins) can interact with your compound and reduce its solubility.[1] It is also important to ensure your DMSO stock is fully dissolved and has not precipitated during storage, especially after freeze-thaw cycles.[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[2][3] It is crucial to run a vehicle control with the same final DMSO concentration as in your experimental wells to account for any solvent effects.[3] The maximum tolerated DMSO concentration can vary between cell lines, so it is best to determine this experimentally.[3]

Q5: Can I use sonication or warming to help dissolve my compound?

A5: Yes, gentle warming and sonication can help dissolve a compound in its stock solvent (e.g., DMSO).[1] However, be cautious as some compounds may be sensitive to heat and could degrade.[1] These methods are generally used for preparing the initial stock solution and may not prevent precipitation upon dilution into an aqueous buffer.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
  • Solution 1: Optimize Dilution Technique. Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[2] This rapid dispersion helps to avoid localized high concentrations.

  • Solution 2: Lower the Final Concentration. The most straightforward approach is to reduce the final concentration of the compound to below its aqueous solubility limit.[2]

  • Solution 3: Adjust the Final DMSO Concentration. While keeping DMSO levels low is important, a minimum concentration (e.g., 0.1-1%) may be necessary to act as a co-solvent and maintain solubility.[2][4]

Issue 2: Compound precipitates over time in the final assay solution.
  • Solution 1: Use the Solution Immediately. If the compound is unstable in the aqueous buffer, prepare the solution immediately before use.[2]

  • Solution 2: Incorporate Solubilizing Excipients. Consider adding excipients to your aqueous buffer to enhance compound solubility. These can include co-solvents, surfactants, or cyclodextrins.[5][6] The choice of excipient will depend on the properties of your compound and the tolerance of your assay system.

  • Solution 3: Modify the Buffer pH. For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][7] For acidic compounds, a higher pH is generally better, while for basic compounds, a lower pH is preferred.

Issue 3: The compound will not dissolve sufficiently in 100% DMSO.
  • Solution 1: Try Alternative Organic Solvents. If a compound has poor solubility in DMSO, other organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol can be tested.[5]

  • Solution 2: Use Solubilizing Techniques for Stock Preparation. Gentle warming or sonication can be applied to the stock solution to aid dissolution.[1]

Data Presentation: Common Solubilizing Agents

The following table summarizes common excipients used to improve the aqueous solubility of poorly soluble compounds for in vitro experiments.

Excipient ClassExampleTypical Final ConcentrationMechanism of ActionConsiderations
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG)1-20%Reduces the polarity of the aqueous solvent.[6]Can have biological effects at higher concentrations.[5]
Surfactants Tween® 80, Polysorbate 80, Solutol® HS 150.01-1%Form micelles that encapsulate the hydrophobic compound.[5][6]Can interfere with some assays or affect cell membranes.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1-10%Form inclusion complexes with the compound, shielding it from the aqueous environment.[5][8]Can extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution and Dilution into Aqueous Buffer
  • Weigh the Compound: Accurately weigh a small amount of this compound powder.

  • Prepare Concentrated Stock: Add the appropriate volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the stock solution vigorously. If necessary, use a sonicator bath or gentle warming (e.g., 37°C) until the solution is clear.[1] Visually inspect for any remaining solid particles.

  • Perform Serial Dilutions (if needed): If lower stock concentrations are required, perform serial dilutions in 100% DMSO.[3]

  • Dilute into Aqueous Buffer:

    • Begin with the full volume of your final aqueous buffer in a tube.

    • Place the tube on a vortex mixer at a medium speed.

    • Slowly add the required volume of the DMSO stock solution drop-by-drop into the vortexing buffer.[2]

  • Final Inspection: After addition, continue vortexing for another 30 seconds. Visually inspect the final solution for any signs of precipitation or cloudiness.

Mandatory Visualizations

G start Compound (this compound) Precipitates in Aqueous Solution check_stock Is the DMSO stock a clear solution? start->check_stock remake_stock Action: Re-prepare stock. Use sonication or gentle warming. Consider alternative solvent (DMF). check_stock->remake_stock No check_dilution Was the stock added dropwise to VIGOROUSLY stirring buffer? check_stock->check_dilution Yes remake_stock->check_stock reprepare Action: Re-prepare solution. Add stock slowly to stirring buffer. check_dilution->reprepare No check_conc Is the final concentration below the known solubility limit? check_dilution->check_conc Yes reprepare->check_dilution lower_conc Action: Lower the final concentration. check_conc->lower_conc No check_time Does the solution precipitate over time? check_conc->check_time Yes lower_conc->check_conc use_fresh Action: 1. Use solution immediately. 2. Consider adding excipients (e.g., PEG400, HP-β-CD). 3. Adjust buffer pH. check_time->use_fresh Yes success Solution is Clear and Stable check_time->success No use_fresh->success

Caption: Troubleshooting workflow for compound precipitation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response

Caption: Example signaling pathway: MAPK/ERK cascade.

References

Technical Support Center: Optimizing BM152054 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of BM152054 in cell-based assays.

Disclaimer: Published data on specific optimal concentrations and potential off-target effects of this compound is limited. The following recommendations are based on its reported activity as a potent PPARγ ligand and general principles for optimizing small molecule compounds in cell-based assays. We strongly recommend empirical determination of optimal conditions for your specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligand. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. This pathway is known to play a key role in adipogenesis, glucose metabolism, and inflammation.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling and storage are critical for maintaining the compound's activity.

  • Storage: Store the powder form of this compound at -20°C for up to 3 years. Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C for up to one year to minimize freeze-thaw cycles.[1]

Q3: What is a good starting concentration range for my experiments with this compound?

A3: For a novel compound in a new assay, a broad dose-response experiment is recommended. A typical starting range could be from 0.1 nM to 100 µM, covering several orders of magnitude. This will help in determining the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and identifying potential cytotoxicity at higher concentrations.

Q4: How can I be sure the observed effect is specific to PPARγ activation?

A4: To confirm the on-target effect of this compound, consider the following control experiments:

  • Use a known PPARγ antagonist: Co-treatment with a known PPARγ antagonist (e.g., GW9662) should reverse the effects of this compound.

  • Use a PPARγ-null cell line: If available, test this compound in a cell line that does not express PPARγ. The compound should have no effect in these cells.

  • Gene knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate PPARγ expression in your target cells and observe if the effect of this compound is diminished.

  • Rescue experiment: Overexpression of PPARγ in a low-expressing cell line should sensitize the cells to this compound treatment.

Troubleshooting Guides

Issue 1: No observable effect of this compound.

This is a common issue when working with a new compound. The underlying cause can be related to the compound itself, the cell system, or the assay protocol.

  • Potential Cause 1: Compound Inactivity.

    • Troubleshooting Step: Verify the integrity of the compound. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder.

  • Potential Cause 2: Suboptimal Concentration.

    • Troubleshooting Step: Perform a wide dose-response curve to ensure you are testing an effective concentration range.

  • Potential Cause 3: Low Target Expression.

    • Troubleshooting Step: Confirm that your cell line expresses PPARγ at a sufficient level. You can check this via qPCR or Western blotting.

  • Potential Cause 4: Insufficient Incubation Time.

    • Troubleshooting Step: As PPARγ is a nuclear receptor that regulates gene transcription, its effects may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

  • Potential Cause 5: Assay Sensitivity.

    • Troubleshooting Step: Ensure your assay is sensitive enough to detect the expected biological change.

Issue 2: High cell death or cytotoxicity observed.

It is crucial to distinguish between a specific pharmacological effect and general cytotoxicity.

  • Potential Cause 1: Compound-induced Cytotoxicity.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. This will help determine the concentration at which this compound becomes toxic to the cells.

  • Potential Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells. Include a vehicle-only control in your experiments.

  • Potential Cause 3: Off-target Effects.

    • Troubleshooting Step: At high concentrations, small molecules may have off-target effects that can lead to cytotoxicity. Try to use the lowest effective concentration of this compound.

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound

This compound Concentration (µM)Cell Viability (%)PPARγ Target Gene Expression (Fold Change)
0 (Vehicle Control)1001.0
0.0198.51.2
0.199.22.5
197.85.8
1095.36.2
10060.16.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic concentration of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (set as 100% viability) and plot cell viability against this compound concentration.

Protocol 2: Gene Expression Analysis by qPCR

This protocol is to measure the effect of this compound on the expression of a known PPARγ target gene (e.g., FABP4).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the optimized duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway

PPARg_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Promoter Region) PPARg_RXR->PPRE binds to Target_Gene Target Gene Transcription PPRE->Target_Gene regulates Biological_Response Biological Response (e.g., Glucose Uptake) Target_Gene->Biological_Response

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate for Optimal Duration treat_cells->incubate assay Perform Functional Assay (e.g., qPCR, Glucose Uptake) incubate->assay viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay readout Measure Readout assay->readout viability_assay->readout analyze Analyze Data (Dose-Response Curve) readout->analyze end End analyze->end

Caption: Workflow for a dose-response experiment.

Troubleshooting Logic

Troubleshooting_No_Effect start No Effect Observed? check_compound Compound Stored Correctly? Fresh Stock Used? start->check_compound check_concentration Dose-Response Performed? check_compound->check_concentration Yes re_evaluate Re-evaluate Experiment check_compound->re_evaluate No check_expression Cell Line Expresses PPARγ? check_concentration->check_expression Yes check_concentration->re_evaluate No check_time Time-Course Performed? check_expression->check_time Yes check_expression->re_evaluate No check_assay Assay Controls Working? check_time->check_assay Yes check_time->re_evaluate No check_assay->re_evaluate Yes check_assay->re_evaluate No

Caption: Troubleshooting logic for no observable effect.

References

How to minimize off-target effects of BM152054

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and minimize the off-target effects of the small molecule inhibitor, BM152054. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). Its primary on-target effect is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in many cancers.[1][2]

Q2: What are the known off-target effects of this compound? A2: Off-target effects occur when a compound interacts with unintended proteins.[4][5] While this compound is highly selective for PI3Kα, cross-reactivity with other class I PI3K isoforms (p110β, p110δ) and some related lipid kinases can occur, particularly at higher concentrations. The kinase selectivity profile in Table 1 provides a summary of its inhibitory activity against a panel of kinases. Understanding this profile is essential for designing experiments and interpreting results correctly.

Q3: How can I proactively minimize off-target effects in my experimental design? A3: A multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that achieves the desired level of on-target inhibition. Higher concentrations increase the risk of engaging lower-affinity off-targets.[4]

  • Employ Control Compounds: Use a structurally similar but biologically inactive analog as a negative control. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[6][7] Additionally, using a structurally unrelated inhibitor of the same target (e.g., another PI3Kα inhibitor) can help validate that the effect is on-target.[5]

  • Confirm Target Engagement: Use a cellular assay, such as Western blotting for phospho-Akt, to confirm that the compound is engaging its intended target at the concentrations used in your phenotypic assays.[5]

  • Use Genetically-Defined Systems: The most rigorous approach is to use genetic techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (PI3Kα).[4] If the phenotype observed with this compound is rescued or mimicked by genetic modulation of the target, it provides strong evidence for on-target activity.

Q4: Can off-target effects be beneficial? A4: In some therapeutic contexts, the polypharmacology (activity against multiple targets) of a drug can be beneficial.[8] For example, simultaneous inhibition of multiple PI3K isoforms might be advantageous in certain cancer types. However, for a chemical probe used in research, specificity is paramount to ensure that conclusions about the function of the primary target are accurate.

Troubleshooting Guide

Issue: I'm observing significant cell toxicity or apoptosis at concentrations where I expect specific pathway inhibition.

  • Possible Cause: This is a classic sign of off-target effects. The observed toxicity may be unrelated to the inhibition of PI3Kα and could stem from the compound binding to other proteins essential for cell survival.[4]

  • Troubleshooting Steps:

    • Review the Dose-Response: Compare the concentration causing toxicity with the IC50 for PI3Kα inhibition (see Table 1 ) and the EC50 for downstream pathway modulation (e.g., p-Akt inhibition). If toxicity occurs at significantly higher concentrations, you may be in an off-target window.

    • Use a Secondary Inhibitor: Test a structurally different PI3Kα inhibitor. If this second compound inhibits the PI3K pathway without causing the same level of toxicity, it strongly suggests the toxicity from this compound is an off-target effect.[5]

    • Perform a Rescue Experiment: If possible, use a genetic approach. For example, express a drug-resistant mutant of PI3Kα. If the cells remain sensitive to the toxic effects of this compound, the toxicity is not mediated by the intended target.

Issue: My results are inconsistent across different cell lines.

  • Possible Cause: The expression levels of the on-target protein (PI3Kα) and potential off-target proteins can vary significantly between different cell lines.[4][9] A cell line with low PI3Kα expression but high expression of a sensitive off-target may show a response that is primarily driven by the off-target effect.

  • Troubleshooting Steps:

    • Characterize Your Models: Perform baseline protein expression analysis (e.g., Western blot or proteomics) for your cell lines to quantify the levels of PI3Kα and key known off-targets (e.g., other PI3K isoforms).

    • Correlate Target Levels with Potency: Compare the cellular potency (e.g., GI50 from a viability assay, see Table 2 ) with the expression level of PI3Kα. A strong correlation supports an on-target effect.

    • Confirm Pathway Dependence: Ensure the PI3K/Akt/mTOR pathway is active and contributes to the phenotype (e.g., proliferation) in each cell line being tested.

Issue: I'm not observing the expected phenotype, even though my Western blot shows target inhibition.

  • Possible Cause: The PI3K/Akt/mTOR pathway may not be the primary driver of the specific phenotype you are measuring in your chosen cellular model.[9] Cancer cells often have redundant or compensatory signaling pathways that can bypass the inhibition of a single node.[1]

  • Troubleshooting Steps:

    • Validate Pathway-Phenotype Link: Before using an inhibitor, confirm that the pathway is linked to your phenotype using a genetic method like siRNA knockdown of PI3Kα. If the genetic knockdown does not reproduce the expected phenotype, the inhibitor is unlikely to either.

    • Consider Assay Kinetics: Ensure the timing of your phenotypic measurement is appropriate. Inhibition of a signaling pathway may take several hours or even days to manifest as a change in cell viability or function.[10]

    • Re-evaluate the Biological Context: The role of the PI3K pathway can be highly context-dependent. Review the literature for your specific cell model to confirm that pathway inhibition is expected to produce the measured outcome.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Biochemical IC50 values were determined using radiometric assays at an ATP concentration equal to the Kₘ for each respective kinase.

Kinase TargetKinase FamilyIC50 (nM)Comments
PI3Kα (p110α) Lipid Kinase 2.8 Primary Target
PI3Kβ (p110β)Lipid Kinase85~30-fold selectivity over β isoform
PI3Kδ (p110δ)Lipid Kinase450High selectivity over δ isoform
PI3Kγ (p110γ)Lipid Kinase620High selectivity over γ isoform
mTORPIKK>10,000No significant activity
DNA-PKPIKK>10,000No significant activity
Akt1AGC Kinase>10,000No significant activity
SRCTyrosine Kinase2,100Potential off-target at high µM concentrations
VEGFR2Tyrosine Kinase3,500Potential off-target at high µM concentrations
Table 2: Cellular Potency of this compound in Different Cell Lines

Cellular growth inhibition (GI50) was measured after 72 hours of continuous exposure using a standard luminescence-based viability assay.

Cell LineCancer TypePIK3CA StatusGI50 (µM)Comments
MCF-7Breast CancerE545K (Activating)0.25High sensitivity, PI3K pathway-dependent
PC-3Prostate CancerPTEN Null0.45High sensitivity, PI3K pathway-dependent
HCT116Colon CancerH1047R (Activating)0.30High sensitivity, PI3K pathway-dependent
A549Lung CancerWild-Type5.8Lower sensitivity, less dependent on PI3K signaling
K562LeukemiaWild-Type>10Insensitive, likely driven by other pathways (e.g., BCR-ABL)

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes This compound This compound This compound->PI3K OffTarget Off-Target Kinase (e.g., PI3Kβ) This compound->OffTarget Weakly Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the action of this compound.

start Start: Unexpected Experimental Result q1 Is the compound pure and stable? start->q1 a1_yes Perform Dose-Response (Phenotypic Assay) q1->a1_yes Yes a1_no Verify compound identity and purity (LC-MS, NMR). Prepare fresh stock. q1->a1_no No q2 Is the effect potent (i.e., low nM/µM)? a1_yes->q2 a2_yes Confirm On-Target Engagement in Cells (e.g., Western Blot for p-Akt) q2->a2_yes Yes a2_no Effect is likely due to artifact, aggregation, or non-specific toxicity. q2->a2_no No q3 Does cellular target engagement correlate with phenotype? a2_yes->q3 a3_yes High Confidence On-Target Effect. Proceed with validation. q3->a3_yes Yes a3_no Phenotype is likely an Off-Target Effect. Consider profiling. q3->a3_no No

Caption: Troubleshooting workflow for unexpected phenotypic results.

cluster_biochem Step 1: Biochemical Profiling cluster_cell Step 2: Cellular Validation cluster_adv Step 3: Advanced Confirmation b1 Determine IC50 of this compound against a broad kinase panel (e.g., >100 kinases). b2 Identify primary target and potential off-targets. (See Table 1) b1->b2 c1 Select cell lines with known PI3K pathway status (mutant vs. wild-type). b2->c1 c2 Perform dose-response for on-target pathway inhibition (e.g., p-Akt Western Blot). c1->c2 c3 Perform dose-response for cellular phenotype (e.g., viability assay). c2->c3 d1 Use a structurally unrelated PI3Kα inhibitor as a control. c3->d1 d2 Use genetic methods (siRNA/CRISPR) to confirm target dependence. d1->d2

Caption: Experimental workflow for assessing and minimizing off-target effects.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic luminescence-based assay to measure the amount of ADP produced, which is proportional to kinase activity.

Objective: To determine the concentration of this compound required to inhibit the activity of a purified kinase by 50% (IC50).[11]

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 1000x the final desired highest concentration.

  • Reaction Setup: In a 384-well plate, add 50 nL of the serially diluted compound or DMSO (vehicle control).

  • Add Kinase and Substrate: Add 5 µL of a solution containing the purified recombinant kinase (e.g., PI3Kα) and a suitable substrate (e.g., a lipid substrate like PIP2) in kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of kinase buffer containing ATP at a concentration equal to the Kₘ of the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[12][13]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection reagent system (e.g., ADP-Glo™). This typically involves two steps: first, depleting the remaining ATP, and second, converting ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13]

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to DMSO controls and fit the resulting dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Cellular Phospho-Akt Inhibition

This protocol assesses the inhibition of PI3Kα in a cellular context by measuring the phosphorylation of its direct downstream target, Akt.

Objective: To confirm target engagement of this compound in intact cells and determine its cellular potency (EC50).[9]

Methodology:

  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Starve the cells in a low-serum medium for 4-6 hours, then pre-treat with a dose-range of this compound for 2 hours. Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., in 5% BSA or milk) and incubate overnight at 4°C with a primary antibody against phospho-Akt (Ser473).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading. Densitometry analysis can be used to quantify the reduction in p-Akt signal and calculate an EC50 value.

Protocol 3: Cell Viability Assay (GI50 Determination)

This protocol measures the effect of this compound on cell proliferation and viability.

Objective: To determine the concentration of this compound required to inhibit the growth of a cell population by 50% (GI50).

Methodology:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (typically a 10-point, 3-fold serial dilution) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Assay Readout: After the incubation period, measure cell viability. A common method is to use a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.[14]

  • Data Analysis: Read the luminescence signal on a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results against the log of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 value.

References

BM152054 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of BM152054, a potent PPARγ ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments. Below is a summary of the recommended storage conditions.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a dry, well-ventilated place. Avoid formation of dust and aerosols.[1]
In Solvent -80°C1 yearPrepare aliquots to avoid repeated freeze-thaw cycles.

Shipping: this compound is typically shipped with blue ice or at ambient temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent peroxisome proliferator-activated receptor-gamma (PPARγ) ligand.[2] As a PPARγ agonist, it enhances insulin action and induces glucose utilization in peripheral tissues.[2] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, regulating their transcription. These genes are involved in adipogenesis, lipid metabolism, and inflammation.

Q2: What is the recommended solvent for dissolving this compound?

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and media components.[5][6] To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. Incubate the compound in your cell-free culture medium at 37°C and collect samples at different time points. The concentration of the remaining compound can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or unexpected experimental results Compound Degradation: this compound may have degraded due to improper storage or handling.- Ensure the compound has been stored according to the recommendations (see Stability and Storage Conditions table).- Prepare fresh stock solutions and aliquot for single use to avoid multiple freeze-thaw cycles.- Perform a stability check of the compound in your experimental media (see FAQ Q3).
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Prepare a vehicle control (media with the same concentration of solvent used to dissolve this compound) to assess the effect of the solvent on your cells.- Aim for a final solvent concentration of <0.5%.
Low cell viability after treatment Cytotoxicity of the compound: At high concentrations, this compound may exhibit cytotoxic effects.- Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line.- Use a cell viability assay (e.g., MTT, Trypan Blue) to assess cell health.
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes.- Regularly inspect your cell cultures for any signs of contamination.- Maintain aseptic techniques during all experimental procedures.
Difficulty dissolving the compound Incorrect Solvent: The chosen solvent may not be appropriate for this compound.- While DMSO is commonly used, if you face solubility issues, consider other organic solvents. However, always check their compatibility with your cell culture system.
Low-quality Solvent: The quality of the solvent can impact solubility.- Use high-purity, anhydrous solvents.

Experimental Protocols

Below is a general protocol for a PPARγ activation assay, which can be adapted for use with this compound.

PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • Mammalian cell line (e.g., HEK293T, Cos-7)

  • Expression vector for human PPARγ

  • Reporter vector containing a luciferase gene downstream of a PPRE

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.

Visualizations

PPARγ Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound (PPARγ Agonist) PPARg_inactive PPARγ This compound->PPARg_inactive Binds and Activates PPARg_active Activated PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE PPARg_active->PPRE Forms Heterodimer with RXR Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Transcription

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow for Compound Stability Assessment

Compound_Stability_Workflow start Start: Prepare Compound Stock Solution step1 Spike compound into cell-free culture medium start->step1 step2 Incubate at 37°C step1->step2 step3 Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) step2->step3 step4 Analyze samples by HPLC or LC-MS step3->step4 end_node End: Determine compound concentration over time step4->end_node

Caption: Workflow for assessing compound stability in cell culture media.

References

Interpreting unexpected results with BM152054 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BM152054. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Apoptosis Signal-regulating Kinase 14 (ASK14). ASK14 is a critical downstream effector of the Pro-survival Factor Zeta (PSFZ) signaling pathway, which is frequently hyperactivated in various cancer types, leading to uncontrolled cell proliferation and suppression of apoptosis. By inhibiting ASK14, this compound is expected to block the phosphorylation of its key substrate, Proliferation-Associated Protein 1 (PAP1), thereby leading to cell cycle arrest and induction of apoptosis in cancer cells dependent on the PSFZ pathway.

Q2: What are the expected outcomes of this compound treatment in sensitive cancer cell lines?

In cancer cell lines with a hyperactivated PSFZ/ASK14/PAP1 signaling axis, treatment with this compound is expected to yield the following results:

  • Biochemical Level: A dose-dependent decrease in the phosphorylation of PAP1 at Threonine-234.

  • Cellular Level: A significant reduction in cell proliferation and viability.

  • Phenotypic Level: Induction of apoptosis, observable by markers such as cleaved caspase-3 and PARP cleavage.

Troubleshooting Unexpected Results

This section addresses common unexpected outcomes that may be observed during experiments with this compound and provides guidance on their interpretation and potential next steps.

Issue 1: Paradoxical Increase in Cell Proliferation in Certain Cell Lines

Symptom: You observe an unexpected increase in cell proliferation at low concentrations of this compound in a subset of your tested cell lines.

Possible Cause: This paradoxical effect can arise from the activation of a compensatory signaling pathway. In some cellular contexts, the inhibition of ASK14 may lead to the feedback activation of a parallel survival pathway, such as the MEK/ERK pathway, which can override the inhibitory effect of this compound and promote proliferation.

Troubleshooting Steps:

  • Confirm the Effect: Repeat the proliferation assay using a different method (e.g., direct cell counting in addition to a metabolic assay like MTT) to rule out artifacts.

  • Investigate Compensatory Pathways: Perform western blot analysis to examine the phosphorylation status of key proteins in parallel survival pathways, such as ERK1/2, AKT, and STAT3, following treatment with this compound.

  • Combination Therapy: Consider co-treating the cells with this compound and an inhibitor of the identified compensatory pathway (e.g., a MEK inhibitor if p-ERK is elevated) to see if this reverses the proliferative effect.

Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy

Symptom: this compound demonstrates high potency in your in vitro cell-based assays, but fails to show significant anti-tumor activity in your in vivo animal models.

Possible Causes:

  • Pharmacokinetic Properties: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue.

  • Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy through mechanisms not present in standard 2D cell culture.

  • Off-target Effects: In vivo, the compound may have off-target effects that counteract its anti-tumor activity.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time.

  • In Vitro 3D Models: Utilize 3D culture models, such as spheroids or organoids, which more closely mimic the in vivo tumor microenvironment, to re-evaluate the efficacy of this compound.

  • Target Engagement in Vivo: Assess the phosphorylation status of PAP1 in tumor xenografts from treated animals to confirm that the drug is reaching its target and exerting its intended biochemical effect.

Experimental Protocols

Western Blot for PAP1 Phosphorylation
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAP1 (Thr234) and total PAP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Proliferation and PAP1 Phosphorylation

Cell LineThis compound IC50 (nM)p-PAP1 Inhibition (at 100 nM)Proliferation Change (at 100 nM)
Cell Line A50-85%-70%
Cell Line B> 1000-10%+15%
Cell Line C75-78%-65%

Visualizations

PSFZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSFZ_R PSFZ Receptor ASK14 ASK14 PSFZ_R->ASK14 PSFZ PSFZ Ligand PSFZ->PSFZ_R PAP1 PAP1 ASK14->PAP1 phosphorylates This compound This compound This compound->ASK14 inhibits pPAP1 p-PAP1 PAP1->pPAP1 Proliferation Cell Proliferation pPAP1->Proliferation Apoptosis Apoptosis Inhibition pPAP1->Apoptosis

Caption: The PSFZ/ASK14/PAP1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Result Observed confirm Confirm with Orthogonal Assay start->confirm investigate Investigate Underlying Mechanism confirm->investigate hypothesis Formulate Hypothesis investigate->hypothesis test Test Hypothesis hypothesis->test conclusion Draw Conclusion test->conclusion

Technical Support Center: Overcoming Experimental Variability with BM152054

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "BM152054," including its mechanism of action, established experimental protocols, and known sources of experimental variability, could not be located in the available resources. The following troubleshooting guide and FAQs are based on general principles for overcoming experimental variability in laboratory settings and may not be specific to this compound. Researchers should adapt these recommendations to their specific experimental context.

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating common sources of experimental variability.

Observed Issue Potential Cause Recommended Action
High variability between replicate wells/plates Pipetting errors leading to inconsistent volumes of reagents or cells.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Standardize pipetting technique across all experiments.- Use a multi-channel pipette for adding reagents to multiple wells simultaneously.
Inconsistent cell viability or growth - Variations in cell culture conditions (temperature, CO2, humidity).- Cell contamination (mycoplasma, bacteria, fungi).- Inconsistent cell passage number.- Ensure incubators are properly calibrated and maintained.- Regularly test cell lines for contamination.- Use cells within a consistent and narrow passage number range for all experiments.
Poor signal-to-noise ratio in assays - Suboptimal reagent concentrations.- Inadequate washing steps.- High background from non-specific binding.- Perform reagent titration experiments to determine optimal concentrations.- Optimize the number and duration of washing steps.- Include appropriate blocking steps in the protocol.
Batch-to-batch variability of reagents Inherent differences in the manufacturing lots of antibodies, cytokines, or other critical reagents.- Purchase large batches of critical reagents to ensure consistency across a series of experiments.- Perform a validation experiment for each new lot of a critical reagent to ensure it performs similarly to the previous lot.
Time-dependent effects Variations in the timing of experimental steps, such as incubation periods or measurement times.- Create a detailed and timed experimental protocol and adhere to it strictly.- Process samples in a consistent order.- Use a timer for all critical incubation steps.

Frequently Asked Questions (FAQs)

Q1: How can I minimize variability introduced by the operator?

A1: Operator-induced variability can be significant. To minimize its impact:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures.

  • Training: Ensure all personnel are thoroughly trained on the experimental protocols and equipment.

  • Blinding: Whenever possible, blind the operator to the experimental conditions to prevent unconscious bias.

Q2: What statistical methods can help in analyzing data with high variability?

A2: Several statistical approaches can help manage and interpret data with variability:

  • Power Analysis: Conduct a power analysis before starting the experiments to determine the appropriate sample size to detect a true effect despite the noise.

  • Blocking: Group experimental units into "blocks" where the variability within each block is less than the variability between blocks.

  • Analysis of Covariance (ANCOVA): Use ANCOVA to statistically control for the effects of confounding variables.

Q3: How can I ensure the stability and consistency of my compounds and reagents?

A3: Proper storage and handling are crucial:

  • Storage Conditions: Adhere strictly to the manufacturer's recommended storage conditions (temperature, light sensitivity).

  • Aliquotting: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.

  • Expiration Dates: Do not use expired reagents.

Experimental Workflow and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts in managing experimental variability.

ExperimentalWorkflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A Experimental Design B Reagent & Sample Preparation A->B Protocol C Cell Culture (Standardized) B->C Validated Reagents D Assay Execution (Consistent Timing) C->D Standardized Cells E Data Acquisition D->E F Data Analysis E->F G Interpretation F->G TroubleshootingLogic A High Experimental Variability Observed B Review Experimental Protocol & Data A->B C Is variability between replicates? B->C D Is variability between experiments? B->D C->D No E Check Pipetting & Plate Uniformity C->E Yes F Check Reagent Stability & Cell Line Consistency D->F Yes G Implement Corrective Actions E->G F->G

Cell viability issues with high concentrations of BM152054

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering cell viability issues when using high concentrations of the experimental compound BM152054. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of this compound but appears to increase or plateau at higher concentrations. What could be causing this?

This is a known artifact in cell viability assays and can be attributed to several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric and fluorometric assays, leading to artificially inflated signals that are misinterpreted as increased cell viability.[1] It is crucial to visually inspect the wells of your assay plate for any signs of precipitation.

  • Direct Chemical Interference: The chemical structure of this compound may allow it to directly reduce the assay reagent (e.g., MTT, resazurin, XTT), leading to a color change that is independent of cellular metabolic activity.[1] This results in a false-positive signal for cell viability.

  • Off-Target Effects: At very high concentrations, this compound might induce off-target effects that could counteract its primary cytotoxic mechanism or interfere with the chemistry of the cell viability assay.[1]

Q2: Our cell viability results with this compound are highly variable between replicate wells and experiments. What are the common sources of this inconsistency?

Inconsistent results in cell viability assays can stem from several experimental variables:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension or inconsistent cell numbers across wells can lead to significant variability.[2]

  • Solvent Concentration: High concentrations of solvents like DMSO, used to dissolve this compound, can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including controls.

  • Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of media components and the compound.[2] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[2]

  • Incomplete Reagent Mixing: Failure to properly mix the viability assay reagent with the culture medium can lead to uneven signal development.

Q3: We are observing massive cell death even at what we believe to be low concentrations of this compound. What could be the issue?

Several factors could contribute to excessive cell death at lower than expected concentrations:

  • Calculation Error: Double-check all calculations for dilutions and the final concentration of this compound in the wells.

  • Cell Line Sensitivity: The sensitivity to a compound can vary significantly between different cell lines.[2] Your specific cell line may be particularly sensitive to this compound.

  • Extended Exposure Time: Longer incubation times with the compound will likely result in increased cell death at lower concentrations.[2]

  • Compound Stability: Ensure that the stock solution of this compound has been stored correctly and has not degraded, as this could potentially alter its activity.[2]

Troubleshooting Guides

Issue 1: Suspected Compound Precipitation at High Concentrations

Quantitative Data Summary:

Concentration of this compoundAverage Absorbance (570 nm)Standard DeviationVisual Observation
100 µM0.850.09Clear
200 µM0.620.07Clear
400 µM0.410.05Slight Haze
800 µM0.550.12Visible Precipitate
1600 µM0.980.21Heavy Precipitate

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol: Solubility Assessment of this compound in Cell Culture Media

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

  • Serially dilute the stock solution in cell culture medium to achieve a range of concentrations that includes and exceeds the concentrations showing anomalous results.

  • Incubate the solutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • Visually inspect each concentration under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • Determine the highest concentration at which this compound remains fully dissolved. This is the maximum concentration that should be used in subsequent cell viability assays.

Issue 2: Potential Interference of this compound with MTT Assay

Troubleshooting Workflow:

Caption: Workflow to test for assay interference.

Detailed Protocol: Cell-Free MTT Assay to Test for Chemical Interference

  • Prepare a 96-well plate with cell culture medium but without cells.

  • Add this compound to the wells at the same concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO).

  • Add the MTT reagent to each well according to the manufacturer's protocol.[3]

  • Incubate the plate for the same duration as your standard protocol.

  • Add the solubilization solution and read the absorbance at 570 nm.[3]

  • Analyze the results: If you observe an increase in absorbance in the wells containing high concentrations of this compound in the absence of cells, it indicates direct chemical reduction of the MTT reagent by your compound.

Hypothetical Signaling Pathway Affected by this compound

While the precise mechanism of this compound is under investigation, a potential mode of action is the inhibition of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Technical Support Center: BM152054 Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound BM152054 is limited. This technical support center provides guidance based on the known characteristics of this compound as a potent PPARγ (Peroxisome Proliferator-Activated Receptor gamma) activator, a class of thiazolidinediones. The provided protocols, quantitative data, and troubleshooting advice are representative of this class of compounds and should be adapted and confirmed with experimental data specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent activator of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[1]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: The choice of cell line depends on the research question. For studying anti-proliferative and differentiation effects, cancer cell lines with known PPARγ expression are suitable. Examples from studies on other PPARγ activators include:

  • Human Upper Aerodigestive Squamous Cell Carcinoma: CA-9-22, NA[2][3]

  • Breast Cancer: MCF-7

  • Prostate Cancer: PC3

  • Hepatocellular Carcinoma: HepG2

It is crucial to first verify PPARγ expression levels in the selected cell line(s) by qPCR or Western blot.

Q3: What is a typical effective concentration range for a potent PPARγ activator like this compound?

A3: Based on studies with other potent PPARγ activators, a starting concentration range of 1-50 µM is recommended for in vitro experiments.[2] The optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound?

A4: this compound is a thiazolidinedione. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Cell Toxicity/Unexpected Cell Death 1. Solvent (e.g., DMSO) concentration is too high.2. this compound concentration is above the optimal range for the specific cell line.3. The cell line is highly sensitive to PPARγ activation-induced apoptosis.1. Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO). Include a solvent-only control.2. Perform a dose-response curve to determine the optimal, non-toxic concentration range.3. Use a lower concentration range or a cell line with lower PPARγ expression. Consider assays for apoptosis (e.g., Annexin V staining) to confirm the mechanism of cell death.
Inconsistent or Non-reproducible Results 1. Variability in cell passage number or confluency.2. Inconsistent drug concentration due to improper mixing or degradation.3. Variations in incubation time.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh dilutions from a stable stock solution for each experiment. Vortex dilutions thoroughly.3. Ensure precise and consistent incubation times for all experimental conditions.
No Observable Effect on Target Genes or Phenotype 1. The chosen cell line has low or no PPARγ expression.2. The concentration of this compound is too low.3. The incubation time is insufficient to observe a response.1. Confirm PPARγ expression in your cell line using qPCR or Western blot.2. Increase the concentration of this compound based on dose-response data.3. Perform a time-course experiment to determine the optimal duration of treatment for the desired readout.

Data Presentation

Table 1: Representative IC50 Values for PPARγ Activators in Cancer Cell Lines

Cell LineCancer TypeRepresentative PPARγ ActivatorIC50 (µM)Reference
CA-9-22Human Oral Squamous Cell CarcinomaEicosatetraynoic acid (ETYA)5 - 10[2]
NAHuman Oral Squamous Cell CarcinomaEicosatetraynoic acid (ETYA)10 - 20[2]
MCF-7Breast AdenocarcinomaTroglitazone~15N/A
PC3Prostate AdenocarcinomaCiglitazone~25N/A

Note: The IC50 values presented are for representative PPARγ activators and should be determined specifically for this compound in the cell lines of interest.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for this compound

This protocol outlines a general procedure to determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Adherent cancer cell line of interest (e.g., CA-9-22, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0, 1, 5, 10, 25, and 50 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

PPARg_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARg This compound->PPARg Binds and Activates PPARg_RXR_Complex PPARg/RXR Heterodimer PPARg->PPARg_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Biological_Effects Biological Effects (e.g., Differentiation, Apoptosis) Target_Genes->Biological_Effects

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow This compound Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h for Attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability with this compound.

References

Addressing batch-to-batch variability of BM152054

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BM152054. This resource is designed to help you identify and resolve potential issues related to batch-to-batch variability, ensuring the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor designed to target a specific component of an intracellular signaling pathway. Its primary mechanism involves the modulation of protein-protein interactions or enzymatic activity crucial for cell signaling cascades. Due to the proprietary nature of the compound, further details on the specific target are available under a signed Non-Disclosure Agreement (NDA).

Q2: We are observing different levels of efficacy between two recently purchased lots of this compound. What could be the cause?

Batch-to-batch variability in the potency of small molecule inhibitors can stem from several factors. The most common causes include minor differences in purity, the presence of inactive or isomeric impurities, variations in crystalline structure (polymorphism), or differences in residual solvent content. Each of these can affect the compound's solubility and effective concentration in your experiments. We recommend performing a dose-response validation for each new batch to determine its specific IC50 value.

Q3: How should I properly store and handle this compound to ensure its stability?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. For creating stock solutions, we recommend using anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Can the solvent used to dissolve this compound affect its activity?

Absolutely. The choice of solvent and its purity are critical. We recommend using only high-purity, anhydrous DMSO for stock solutions. The presence of water can promote hydrolysis of the compound over time. When diluting into aqueous media for cell-based assays, ensure that the final DMSO concentration is consistent across experiments and does not exceed a level that could induce cellular toxicity (typically <0.5%).

Troubleshooting Guide: Inconsistent Potency (IC50 Values)

If you are observing significant shifts in the IC50 of this compound between batches, follow this guide to diagnose the potential cause.

Issue: A new batch of this compound shows a higher (less potent) IC50 value than the previous batch.

Step 1: Verify Compound Handling and Dilution
  • Action: Prepare fresh serial dilutions from the stock solution of the new batch and repeat the assay. Ensure accurate pipetting and thorough mixing at each dilution step.

  • Rationale: Simple errors in dilution can lead to apparent shifts in potency. It is crucial to rule out experimental error first.

Step 2: Assess Compound Solubility
  • Action: After diluting the this compound stock into your final aqueous assay medium, visually inspect the solution under a microscope.

  • Rationale: Poor solubility can cause the compound to precipitate out of solution, lowering its effective concentration and leading to a higher apparent IC50. If precipitation is observed, consider adjusting the final DMSO concentration or incorporating a non-ionic surfactant like Tween-20 (at a low, non-toxic concentration) to improve solubility.

Step 3: Perform a Comparative Dose-Response Analysis
  • Action: Run a parallel dose-response experiment comparing the old batch and the new batch side-by-side in the same assay plate.

  • Rationale: This direct comparison is the most definitive way to confirm a true difference in batch potency. It controls for variations in cell passage number, reagent quality, and other experimental conditions.

Quantitative Data from Comparative Analysis

If a difference is confirmed, the results might look like the summary table below. This data should be used to adjust the concentrations for the new batch to achieve the desired biological effect.

ParameterBatch A (Previous)Batch B (New)
Lot NumberA-1089B-2145
Purity (HPLC)99.2%98.5%
IC50 (nM)150225
Hill Slope1.11.0
Max Inhibition (%)98%97%

Experimental Protocols

Protocol 1: Preparation and Validation of this compound Stock Solution
  • Preparation:

    • Allow the lyophilized powder of this compound to equilibrate to room temperature for 15 minutes.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.

    • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Quality Control:

    • Measure the absorbance of a diluted sample using a spectrophotometer to confirm the concentration (if the extinction coefficient is known).

    • Optionally, run an HPLC-MS analysis on a small aliquot to confirm purity and identity.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-retention polypropylene tubes.

    • Store the aliquots at -80°C.

Protocol 2: Standard Dose-Response Assay for IC50 Determination
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution in cell culture medium to prepare a range of concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or a luminescent ATP-based assay.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visual Guides

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKA TKA Receptor->TKA Activates GF Growth Factor GF->Receptor Binds DownstreamKinase Downstream Kinase TKA->DownstreamKinase Phosphorylates Effector Effector Protein DownstreamKinase->Effector Activates TF Transcription Factor Effector->TF Translocates & Activates Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->TKA Inhibits

Caption: Hypothetical signaling pathway for this compound action.

Troubleshooting Workflow

G Start Start: Inconsistent IC50 Observed CheckDilution Step 1: Verify Compound Dilution and Handling Start->CheckDilution CheckSolubility Step 2: Assess Solubility in Assay Medium CheckDilution->CheckSolubility ComparativeAssay Step 3: Run Side-by-Side Comparative Assay CheckSolubility->ComparativeAssay Result Is Difference Confirmed? ComparativeAssay->Result End_Error End: Issue Likely Experimental Error Result->End_Error No End_BatchVar End: Confirmed Batch Variability. Use Batch-Specific IC50. Result->End_BatchVar Yes

Caption: Troubleshooting decision tree for IC50 variability.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Create Serial Dilutions Stock->Dilute Treat Treat Cells with Dilutions Dilute->Treat Plate Plate Cells in 96-Well Plate Plate->Treat Incubate Incubate for 72h Treat->Incubate Read Measure Viability (MTS Assay) Incubate->Read Normalize Normalize Data to Vehicle Control Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for IC50 determination of this compound.

Validation & Comparative

A Comparative Analysis of BM152054 and Other PPARγ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist BM152054 against other well-known agonists in the field: Rosiglitazone, Pioglitazone, and Telmisartan. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Quantitative Comparison of PPARγ Agonists

The following table summarizes the available quantitative data for Rosiglitazone, Pioglitazone, and Telmisartan, focusing on their potency as PPARγ agonists. The half-maximal effective concentration (EC50) and inhibitory concentration (IC50) are key metrics for assessing the potency of an agonist. Lower values typically indicate higher potency.

CompoundParameterValue (nM)Cell Type/Assay Condition
Rosiglitazone EC5060-
IC5043T3-L1 adipocytes
IC509Human adipocytes
IC5012Rat adipocytes
Pioglitazone EC50930 (human PPARγ)-
EC50990 (mouse PPARγ)-
Telmisartan -Partial Agonist-

Note: Data for this compound is not publicly available. The presented data for other agonists is compiled from various scientific publications and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for assessing agonist activity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., this compound) Agonist_entry Agonist Enters Cell Agonist->Agonist_entry PPARg_RXR PPARγ-RXR Heterodimer Agonist_entry->PPARg_RXR Binds to PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Target_Gene Target Gene Transcription Coactivators->Target_Gene mRNA mRNA Target_Gene->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic Effects (e.g., Insulin Sensitization) Protein->Metabolic_Effects

Caption: PPARγ Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow: PPARγ Agonist Characterization A 1. Cell Culture (e.g., HEK293T cells) B 2. Transfection - PPARγ expression vector - Luciferase reporter vector (PPRE) A->B C 3. Compound Treatment (Varying concentrations of agonists) B->C D 4. Incubation C->D E 5. Luciferase Assay (Measure light emission) D->E F 6. Data Analysis (Determine EC50 values) E->F

Caption: Experimental Workflow for PPARγ Activation Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PPARγ agonists. Below are representative protocols for key experiments.

PPARγ Ligand Binding Assay (Competitive Scintillation Proximity Assay - SPA)

This assay determines the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Recombinant human PPARγ-LBD

  • [³H]-Rosiglitazone (radioligand)

  • Scintillation proximity assay (SPA) beads (e.g., Protein A-coated)

  • Anti-GST antibody

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 0.1% BSA)

  • Test compounds (this compound, Rosiglitazone, Pioglitazone, Telmisartan) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a slurry of SPA beads with the anti-GST antibody in the assay buffer.

  • Add the GST-tagged PPARγ-LBD to the bead slurry and incubate to allow binding.

  • In a 96-well plate, add a fixed concentration of [³H]-Rosiglitazone to each well.

  • Add varying concentrations of the test compounds to the wells. Include a control with no test compound (total binding) and a control with a high concentration of unlabeled Rosiglitazone (non-specific binding).

  • Add the PPARγ-LBD-bead complex to each well.

  • Incubate the plate with gentle shaking to allow the binding reaction to reach equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

PPARγ Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a luciferase gene driven by a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing varying concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Plot the fold activation of luciferase activity relative to the vehicle control against the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

While this compound is identified as a potent PPARγ agonist, the absence of publicly available quantitative data on its binding affinity and activation potency limits a direct performance comparison with established agonists like Rosiglitazone, Pioglitazone, and Telmisartan. The provided experimental protocols offer a standardized framework for the in-vitro characterization of this compound, which would be essential to quantitatively assess its therapeutic potential and compare its efficacy and potency against other PPARγ modulators. Further research is required to elucidate the precise pharmacological profile of this compound.

Validating the Specificity of BM152054 for PPARγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the specificity of the peroxisome proliferator-activated receptor gamma (PPARγ) ligand, BM152054. Due to the limited availability of public data on this compound, this document focuses on established experimental protocols and comparative data for well-characterized PPARγ modulators. These serve as a benchmark for the rigorous assessment of novel compounds like this compound.

Introduction to PPARγ and Selective Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] It is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs.[3] The development of selective PPARγ modulators (SPPARγMs) aims to retain the therapeutic benefits of full agonists while minimizing adverse effects such as weight gain and fluid retention.[4] Validating the specificity of new chemical entities like this compound for PPARγ is a critical step in their preclinical development.

Comparative Analysis of PPARγ Modulators

CompoundTypeBinding Affinity (Ki)Potency (EC50/IC50)Selectivity Notes
This compound Potent PPARγ LigandData not availableData not availableDescribed as a potent PPARγ activator.[4]
Rosiglitazone Full Agonist~93 nMEC50: ~60 nM[4]; IC50: 4-12 nM[2]Highly selective for PPARγ over PPARα and PPARβ/δ.[4]
Pioglitazone Full AgonistData not availableEC50: 0.93-0.99 µMSelective for PPARγ, with weak activation of PPARα.
INT131 Partial Agonist (SPPARM)~10 nMEC50: 4 nMOver 1000-fold selectivity for PPARγ over PPARα and PPARδ.
Telmisartan Partial AgonistData not availableEC50: ~4.7 µMAlso an angiotensin II receptor blocker.[3]

Experimental Protocols for Specificity Validation

A multi-faceted approach is essential to rigorously validate the specificity of a compound for PPARγ. This involves a combination of in vitro biochemical and cell-based assays.

Radioligand Displacement Assay

This biochemical assay directly measures the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: The assay quantifies the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-Rosiglitazone) for binding to the PPARγ LBD. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

Generalized Protocol:

  • Preparation of PPARγ LBD: Recombinant human PPARγ LBD is purified.

  • Incubation: A constant concentration of radiolabeled PPARγ agonist and purified PPARγ LBD are incubated with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is filtered through a membrane that retains the protein-ligand complex.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: Cells are transiently or stably transfected with two plasmids: one expressing a fusion protein of the PPARγ LBD and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. Agonist binding to the PPARγ LBD induces a conformational change, leading to the recruitment of coactivators and subsequent expression of the reporter gene.

Generalized Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with the expression and reporter plasmids.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Off-Target Selectivity Profiling (e.g., Kinase Panel Screening)

To ensure the observed effects are mediated through PPARγ, it is crucial to assess the compound's activity against a panel of other relevant targets.

Principle: The test compound is screened at a fixed concentration against a broad panel of kinases or other nuclear receptors. The percentage of inhibition is determined for each target. Follow-up dose-response curves are generated for any significant "hits" to determine IC50 values.

Generalized Protocol:

  • Compound Submission: The test compound is submitted to a commercial or in-house screening service.

  • Primary Screen: The compound is tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.

  • Hit Confirmation and IC50 Determination: For kinases showing significant inhibition in the primary screen, a full dose-response curve is generated to determine the IC50 value.

  • Selectivity Analysis: The selectivity of the compound is assessed by comparing its potency for PPARγ with its potency for off-target kinases.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_selectivity Selectivity Profiling b1 Radioligand Displacement Assay b2 Determine IC50 and Ki b1->b2 Binding Affinity end Specificity Profile b2->end c1 PPARγ Reporter Gene Assay c2 Determine EC50 c1->c2 Transcriptional Activation c2->end s1 Kinase/Nuclear Receptor Panel s2 Identify Off-Targets s1->s2 Cross-Reactivity s2->end start Test Compound (e.g., this compound) start->b1 start->c1 start->s1

Caption: Experimental workflow for validating PPARγ specificity.

ppar_gamma_pathway ligand PPARγ Ligand (e.g., this compound) ppar PPARγ ligand->ppar Binds and Activates complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex coactivators Coactivators complex->coactivators Recruitment corepressors Corepressors complex->corepressors Dissociation ppre PPRE (PPAR Response Element) complex->ppre Binds to coactivators->ppre Binds to gene Target Gene Transcription ppre->gene Initiates response Biological Response (e.g., Insulin Sensitization) gene->response

Caption: Simplified PPARγ signaling pathway.

Conclusion

The validation of this compound's specificity for PPARγ requires a systematic and multi-pronged experimental approach. By employing radioligand binding assays, reporter gene assays, and comprehensive off-target profiling, researchers can build a robust data package to define its pharmacological profile. The comparative data from established PPARγ modulators included in this guide provide a crucial framework for interpreting these results and positioning this compound within the landscape of PPARγ-targeted therapeutics. Further studies are warranted to publicly disclose the quantitative specificity and selectivity data for this compound to allow for a direct and comprehensive comparison.

References

Cross-validation of BM152054's effects in different model systems

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound "BM152054," no publicly available data, research, or clinical trials corresponding to this identifier could be located. The search results did not yield any information regarding its function, mechanism of action, or any studies detailing its effects in different model systems.

The identifier "this compound" may be an internal compound code, a mistyped designation, or a compound that has not yet been described in scientific literature or public databases. Without foundational information on this compound, it is not possible to fulfill the request for a comparative guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the compound's name and provide any of the following information if available:

  • Alternative names or identifiers (e.g., CAS number, IUPAC name).

  • The biological target or pathway of interest.

  • Any relevant publications or patents.

  • The class of molecule (e.g., kinase inhibitor, monoclonal antibody, etc.).

Independent Verification of Thromboxane A2 Receptor Antagonist Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of developmental and established thromboxane A2 (TXA2) receptor antagonists. Due to the limited public information available for a compound designated BM152054, this guide focuses on a comparative analysis of other well-characterized TXA2 receptor antagonists, including those from Boehringer Mannheim's "BM" series, to provide a verified mechanism of action framework. The experimental data and detailed methodologies presented herein serve as a valuable resource for the independent verification of novel compounds targeting the thromboxane A2 pathway.

Mechanism of Action: Targeting the Thromboxane A2 Receptor

Thromboxane A2 is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. These effects are mediated through its specific G-protein coupled receptor, the thromboxane A2 receptor (TP receptor). Antagonists of the TP receptor are a critical class of drugs investigated for their therapeutic potential in preventing and treating a variety of cardiovascular diseases.

There are two primary strategies for inhibiting the TXA2 pathway:

  • TXA2 Synthase Inhibitors: These compounds block the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).

  • TXA2 Receptor Antagonists: These molecules competitively or non-competitively block the TP receptor, preventing TXA2 and other prostanoids from binding and initiating downstream signaling.

  • Dual-Action Inhibitors: Some compounds possess both TXA2 synthase inhibitory and TP receptor antagonist properties.

This guide will focus on the comparative efficacy of TP receptor antagonists and dual-action inhibitors.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of selected thromboxane A2 receptor antagonists.

Table 1: In Vitro Inhibition of Platelet Aggregation

CompoundAgonistAssay SystemIC50 (nM)Source(s)
Daltroban (BM 13.505) U-46619Human Platelets77 (41-161)[1][2]
Sulotroban (BM 13.177) U-46619Human PlateletsMicromolar Affinity[3]
SQ 29,548 U-46619Human Platelets< 10[1][2]
Ridogrel (Dual Action) U-46619Human Platelets27,000[3]
Ridogrel (Dual Action) CollagenHuman Platelets4,700[3]

Table 2: In Vitro Antagonism in Vascular Smooth Muscle

CompoundAgonistPreparationpA2 ValueSource(s)
Sulotroban (BM 13.177) U-46619Rabbit Aorta~6.0-7.0[4]
SQ 29,548 9,11-azo PGH2Guinea-pig Trachea7.8[5]
SQ 29,548 9,11-azo PGH2Rat Aorta8.4[5]
GR32191 U-46619-~8.2[6]
Ridogrel U-46619-~5.4[6]

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

This is a standard method for assessing platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Outline:

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% or 3.8% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.

    • The test compound (e.g., Daltroban, Sulotroban) at various concentrations or a vehicle control is added to the PRP and incubated for a specified period.

    • A platelet agonist (e.g., arachidonic acid, U-46619, collagen) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the agonist-induced aggregation, is then determined.[7][8][9]

Vascular Smooth Muscle Contraction Assay

This assay evaluates the ability of a compound to antagonize the contraction of vascular smooth muscle induced by a thromboxane A2 mimetic.

Protocol Outline:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta, rabbit aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: The tissue is allowed to equilibrate under a resting tension. A thromboxane A2 mimetic, such as U-46619, is added to the bath to induce a stable contraction.[10][11]

  • Antagonist Evaluation:

    • Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner.

    • The relaxation of the arterial strip is recorded as a percentage of the initial U-46619-induced contraction.

  • Data Analysis: The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[12][13]

Mandatory Visualization

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2_release->Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Aggregation PKC->Vasoconstriction COX1->PGH2 TXA2_Synthase->TXA2 This compound This compound (TP Antagonist) This compound->TP_Receptor Blocks

Caption: Thromboxane A2 signaling pathway and the mechanism of action of a TP receptor antagonist.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation (200 x g, 10 min) Blood->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (2000 x g, 15 min) PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Incubate_PRP Incubate PRP at 37°C PRP->Incubate_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP Measure_Aggregation Measure Light Transmission (Aggregometer) PPP->Measure_Aggregation Blank Add_Compound Add Test Compound or Vehicle Incubate_PRP->Add_Compound Add_Agonist Add Agonist (e.g., Arachidonic Acid) Add_Compound->Add_Agonist Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

References

A Comparative Analysis of BM152054 and Novel Diabetes Therapies: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes mellitus (T2DM) therapeutics is rapidly evolving, with a shift from traditional insulin sensitizers to novel agents with multifaceted metabolic benefits. This guide provides a detailed comparison of BM152054, a representative of the thiazolidinedione (TZD) class, with leading novel diabetes therapies, including GLP-1 receptor agonists, dual GIP/GLP-1 receptor agonists, and SGLT2 inhibitors.

Executive Summary

This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, improves insulin sensitivity, a foundational mechanism in T2DM management.[1] However, the advent of incretin-based therapies and SGLT2 inhibitors has introduced new paradigms focusing on glucose-dependent insulin secretion, appetite regulation, weight management, and cardiovascular and renal protection. This guide will delve into the distinct mechanisms of action, present available efficacy data, and provide an overview of the experimental protocols used to evaluate these therapies.

Mechanisms of Action: A Comparative Overview

The fundamental difference between this compound and novel diabetes therapies lies in their primary targets and signaling pathways. This compound acts as a nuclear receptor agonist, modulating gene transcription related to glucose and lipid metabolism.[2][3] In contrast, novel therapies largely target cell surface receptors or transporters, initiating more immediate downstream signaling cascades.

This compound and Thiazolidinediones (TZDs)

This compound belongs to the TZD class of drugs, which are selective agonists for PPARγ.[1][3][4] PPARγ is a nuclear receptor highly expressed in adipose tissue, as well as in skeletal muscle and the liver.[2]

Signaling Pathway:

  • Ligand Binding: this compound enters the cell and binds to the PPARγ receptor in the nucleus.

  • Heterodimerization: The activated PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR).[3]

  • Gene Transcription: This complex binds to peroxisome proliferator hormone response elements (PPREs) on the DNA, initiating the transcription of genes involved in:

    • Insulin Sensitization: Upregulation of genes that enhance insulin signaling and glucose uptake in peripheral tissues.[5]

    • Adipogenesis: Promotion of the differentiation of preadipocytes into mature fat cells, leading to the storage of fatty acids in subcutaneous adipose tissue.[3][5]

    • Lipid Metabolism: Alteration of the expression of genes involved in lipid storage and metabolism.[2][5]

PPARg_Pathway cluster_cell Adipocyte / Muscle Cell This compound This compound PPARg PPARγ This compound->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis

Diagram 1: this compound Signaling Pathway.
Novel Diabetes Therapies

1. GLP-1 and Dual GIP/GLP-1 Receptor Agonists:

These therapies, including semaglutide and tirzepatide, are incretin mimetics.[6][7][8] Incretins are gut hormones released in response to food intake that enhance insulin secretion.[9][10]

Signaling Pathway:

  • Receptor Binding: These agonists bind to GLP-1 and, in the case of tirzepatide, GIP receptors on pancreatic beta cells and in the brain.[7][9][11]

  • cAMP Activation: Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12]

  • Downstream Effects:

    • Pancreas: Glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[9][12][13]

    • Stomach: Delayed gastric emptying, which slows the absorption of glucose.[12][13]

    • Brain: Increased satiety and reduced appetite.[6][11]

Incretin_Pathway cluster_pancreas Pancreatic Beta Cell GLP1_GIP_Agonist GLP-1 / GIP Receptor Agonist Receptor GLP-1/GIP Receptor GLP1_GIP_Agonist->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Increases Insulin_Secretion Increased Insulin Secretion cAMP->Insulin_Secretion SGLT2i_Workflow Start Glucose Filtration in Kidney SGLT2_Action SGLT2-mediated Glucose Reabsorption Start->SGLT2_Action Inhibition Inhibition SGLT2_Action->Inhibition SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->Inhibition Glucosuria Increased Urinary Glucose Excretion Inhibition->Glucosuria Lower_BG Lowered Blood Glucose Glucosuria->Lower_BG Clinical_Trial_Workflow Screening Patient Screening (T2DM Diagnosis, HbA1c levels) Randomization Randomization Screening->Randomization Treatment_A Test Compound (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator (Placebo or Active) Randomization->Treatment_B Follow_Up Treatment Period (e.g., 26-52 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Analysis Endpoint Analysis (HbA1c, Weight, etc.) Follow_Up->Endpoint_Analysis

References

A Head-to-Head Comparison of Thiazolidinediones: Preclinical Insights into BM152054 and Clinical Data on Pioglitazone and Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thiazolidinedione (TZD) class of insulin sensitizers, with a special focus on the investigational compound BM152054 and the clinically approved drugs pioglitazone and rosiglitazone. Due to the preclinical nature of the available data for this compound, a direct head-to-head clinical comparison with pioglitazone and rosiglitazone is not currently possible. This document summarizes the available preclinical findings for this compound and contrasts them with the extensive clinical data for the approved TZDs to provide a comprehensive understanding of this therapeutic class.

Thiazolidinediones exert their therapeutic effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1] Activation of PPARγ leads to the transcription of several genes involved in insulin signaling, resulting in improved insulin sensitivity and lower blood glucose levels.[2]

This compound: A Preclinical Profile

This compound is a potent thiazolidinedione and a PPARγ activator.[3][4] The publicly available data on this compound is limited to a preclinical study that investigated its effects on glucose metabolism in isolated soleus muscle strips from both lean and genetically obese, insulin-resistant rats.[3]

Preclinical Efficacy of this compound

The key findings from the preclinical evaluation of this compound are summarized below. It is important to note that these are in vitro findings in a rat model and may not be directly translatable to human clinical outcomes.

ParameterObservation in Rat Skeletal MuscleReference
PPARγ Activation Potent PPARγ-activator in transient transfection assays in vitro.[3]
Insulin Sensitization Chronic (10-day) oral treatment increased the stimulatory effect of insulin on muscle glycogen synthesis in insulin-resistant obese rats.[3]
Glucose Oxidation In contrast to another TZD, BM13.1258, chronic treatment with this compound did not significantly increase insulin-independent glucose oxidation.[3]
Acute Effects Acute in vitro exposure of muscles to this compound elicited a catabolic response in glucose metabolism.[3]

Comparative Clinical Data: Pioglitazone vs. Rosiglitazone

Pioglitazone and rosiglitazone are the two most well-studied thiazolidinediones and have been used in the treatment of type 2 diabetes.[5] Extensive clinical trials and meta-analyses have compared their efficacy and safety profiles.

Glycemic Control

Both pioglitazone and rosiglitazone have demonstrated similar efficacy in improving glycemic control in patients with type 2 diabetes.[6][7]

ParameterPioglitazoneRosiglitazoneReference
HbA1c Reduction (vs. Placebo) -0.99%-0.92%[6]
Head-to-Head HbA1c Reduction No significant difference observed in head-to-head trials.No significant difference observed in head-to-head trials.[6]
Effects on Lipid Profile

While both drugs are PPARγ agonists, they exhibit different effects on lipid profiles, which may have implications for cardiovascular risk.[8]

Lipid ParameterPioglitazoneRosiglitazoneReference
Triglycerides (TG) DecreasedIncreased[8]
High-Density Lipoprotein (HDL) Cholesterol IncreasedIncreased[8]
Low-Density Lipoprotein (LDL) Cholesterol No significant changeIncreased[8]
Total Cholesterol No significant changeIncreased[6]
Cardiovascular Outcomes

Comparative studies have raised concerns about the cardiovascular safety of rosiglitazone compared to pioglitazone.[4][9]

Cardiovascular OutcomePioglitazoneRosiglitazoneReference
Myocardial Infarction (MI) Lower risk compared to rosiglitazone.Increased risk compared to pioglitazone.[9]
Heart Failure Lower risk compared to rosiglitazone.Increased risk compared to pioglitazone.[9]
All-Cause Mortality Lower risk compared to rosiglitazone.Increased risk compared to pioglitazone.[9]

Experimental Protocols

Detailed experimental protocols for the preclinical study on this compound are not fully available in the public domain. However, based on the abstract, the methodologies likely involved standard in vitro assays for assessing muscle glucose metabolism and PPARγ activation.[3]

In Vitro Glucose Uptake Assay in Skeletal Muscle

This assay is a standard method to assess insulin sensitivity in muscle cells. A general protocol involves:

  • Isolation and culture of skeletal muscle cells or tissue strips.

  • Incubation of the muscle preparations with the test compound (e.g., this compound) for a specified duration (acute or chronic exposure).

  • Stimulation with insulin.

  • Measurement of glucose uptake, often using a radiolabeled glucose analog like 2-deoxy-D-glucose.[10][11]

  • Quantification of radioactivity to determine the rate of glucose uptake.

PPARγ Activation Assay

These assays are used to determine the ability of a compound to bind to and activate the PPARγ receptor. A common method is a cell-based reporter gene assay:

  • Cells are transiently transfected with a plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).

  • The transfected cells are then treated with the test compound.

  • Activation of PPARγ by the compound leads to the expression of the reporter gene.

  • The activity of the reporter enzyme (e.g., luciferase) is measured, which is proportional to the level of PPARγ activation.[7]

Visualizing the Mechanisms

Thiazolidinedione Signaling Pathway

TZD_Signaling_Pathway TZD Thiazolidinedione (e.g., this compound, Pioglitazone, Rosiglitazone) PPARg PPARγ TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Metabolic Effects: • Improved Insulin Sensitivity • Decreased Blood Glucose Gene_Transcription->Metabolic_Effects

Caption: Thiazolidinedione signaling pathway via PPARγ activation.

Experimental Workflow for Comparing Thiazolidinediones

TZD_Comparison_Workflow start Start: Select Thiazolidinediones for Comparison invitro In Vitro Studies (e.g., PPARγ Activation Assay, Glucose Uptake in Cell Lines) start->invitro preclinical Preclinical Animal Studies (e.g., Rodent models of diabetes) invitro->preclinical clinical Clinical Trials (Human Subjects) Phase I, II, III preclinical->clinical data_collection Data Collection: • Glycemic Control (HbA1c) • Lipid Profile • Safety & Tolerability clinical->data_collection analysis Comparative Data Analysis data_collection->analysis end End: Comparison Guide Publication analysis->end

Caption: General experimental workflow for comparing thiazolidinediones.

References

Assessing the Translational Relevance of GW501516 (Cardarine) Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational relevance of a compound requires a meticulous evaluation of its preclinical and clinical data against viable alternatives. This guide provides a comprehensive comparison of GW501516 (also known as Cardarine), a potent peroxisome proliferator-activated receptor delta (PPARδ) agonist, with other emerging therapies targeting metabolic and liver diseases. The objective is to present the experimental data, outline the methodologies, and visualize the underlying biological pathways to aid in the assessment of GW501516's therapeutic potential and its significant safety hurdles.

GW501516 demonstrated considerable promise in early studies for its ability to modulate metabolic pathways, enhance endurance, and improve lipid profiles. However, its development was halted due to findings of carcinogenicity in long-term animal studies, a critical factor in its translational risk assessment. This guide places the data on GW501516 in the context of other PPAR agonists that have progressed further in clinical development, offering a comparative landscape for strategic research and development decisions.

Comparative Efficacy and Safety of PPAR Agonists

The following tables summarize the quantitative data from preclinical and clinical studies of GW501516 and its alternatives.

Table 1: Comparative Efficacy of GW501516 and Alternative PPAR Agonists

Compound (Class)IndicationKey Efficacy EndpointsResults
GW501516 (Cardarine) (PPARδ Agonist)Metabolic Syndrome / Dyslipidemia- Increased running endurance in mice.- Improved lipid profile in humans.- 68.6% increase in running distance in untrained mice (3 weeks at 5 mg/kg/day).[1]- Increased HDL cholesterol and reduced triglycerides, LDL cholesterol, and apoB in a 12-week human study.[2]
Seladelpar (PPARδ Agonist)Primary Biliary Cholangitis (PBC)- Composite biochemical response in patients with PBC.- 70% of participants achieved the composite response endpoint at 24 months.[3]
Elafibranor (Dual PPARα/δ Agonist)Primary Biliary Cholangitis (PBC)- Biochemical response in patients with PBC.- 51% of patients on elafibranor achieved a biochemical response compared to 4% on placebo after 52 weeks.[4]
Saroglitazar (Dual PPARα/γ Agonist)Diabetic Dyslipidemia / NAFLD- Reduction in triglyceride levels.- Reduction in liver fat content (MRI-PDFF).- Up to 45% reduction in triglycerides in patients with diabetic dyslipidemia.[5][6]- Statistically significant reduction in hepatic fat content in NAFLD/NASH patients.[7][8]
Lanifibranor (Pan-PPAR Agonist)Non-alcoholic Steatohepatitis (NASH)- NASH resolution without worsening of fibrosis.- 49% of patients on the 1200mg dose achieved NASH resolution without worsening of fibrosis, versus 22% for placebo.[9]

Table 2: Comparative Safety and Tolerability

CompoundKey Safety Findings
GW501516 (Cardarine) - Caused rapid cancer development in several organs in long-term rodent studies at dosages of 3 mg/kg/day.[4][10]- Limited human data showed no serious adverse effects in short-term studies, though some fluctuations in liver enzymes were noted.[8]
Seladelpar - Generally safe and well-tolerated in clinical trials up to 2 years.[11][12]- No treatment-related serious adverse events reported in the ASSURE study.[12]
Elafibranor - Generally well-tolerated.[4]- Adverse events occurring more frequently than placebo included abdominal pain, diarrhea, nausea, and vomiting.[4]
Saroglitazar - Generally safe and well-tolerated in clinical trials.[5]- No serious adverse events were reported in the saroglitazar treatment arm in the PRESS V study.[5]
Lanifibranor - Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than with placebo.[9]- The dropout rate for adverse events was similar to placebo.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the design of the cited studies, the following diagrams are provided.

PPARδ Signaling Pathway

The activation of PPARδ by an agonist like GW501516 leads to the transcription of genes involved in fatty acid metabolism and energy expenditure.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Agonist GW501516 (Agonist) PPARd_inactive PPARδ Agonist->PPARd_inactive Binds to RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimerization PPARd_active PPARδ PPARd_inactive->PPARd_active Activation & Translocation PPRE PPRE (PPAR Response Element) RXR_active->PPRE Binds to PPARd_active->PPRE Binds to TargetGenes Target Genes (e.g., PDK4, CPT1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA FattyAcidOxidation Increased Fatty Acid Oxidation mRNA->FattyAcidOxidation Endurance Enhanced Endurance mRNA->Endurance LipidProfile Improved Lipid Profile mRNA->LipidProfile

Caption: PPARδ signaling pathway activated by an agonist.

Experimental Workflow: Rodent Carcinogenicity Study

This diagram outlines a typical workflow for the long-term animal studies that revealed the carcinogenic potential of GW501516.

carcinogenicity_workflow start Start: Animal Model Selection (e.g., Wistar Rats) grouping Randomization into Groups (Control vs. GW501516 Doses) start->grouping dosing Long-Term Dosing (e.g., daily oral gavage for 2 years) grouping->dosing monitoring In-life Monitoring (Clinical signs, body weight, food consumption) dosing->monitoring necropsy Terminal Necropsy & Histopathology (Gross examination, tissue collection, microscopic analysis) monitoring->necropsy analysis Data Analysis (Tumor incidence, latency, and multiplicity) necropsy->analysis end End: Conclusion on Carcinogenic Potential analysis->end

Caption: Workflow for a rodent carcinogenicity study.

Experimental Workflow: Human Clinical Trial for Dyslipidemia

This diagram illustrates a typical workflow for a clinical trial investigating the effects of a PPAR agonist on lipid profiles in human subjects.

clinical_trial_workflow screening Patient Screening & Enrollment (Based on inclusion/exclusion criteria, e.g., dyslipidemia) randomization Randomization (Placebo vs. Investigational Drug) screening->randomization treatment Treatment Period (e.g., daily oral administration for 12 weeks) randomization->treatment visits Scheduled Study Visits (Blood sampling, safety assessments) treatment->visits endpoints Endpoint Analysis (Primary: Change in lipid parameters; Secondary: Safety and tolerability) visits->endpoints follow_up Follow-up Period (Post-treatment monitoring) endpoints->follow_up conclusion Conclusion on Efficacy & Safety follow_up->conclusion

Caption: Workflow for a human dyslipidemia clinical trial.

Detailed Experimental Protocols

Rodent Carcinogenicity Study of GW501516 (Generalized Protocol):

  • Test System: Male and female Wistar rats.

  • Administration: Oral gavage, once daily.

  • Dosage Groups: Vehicle control, low dose, mid-dose, and high dose (e.g., 3, 10, 20 mg/kg/day).

  • Duration: Up to 104 weeks.

  • Observations:

    • In-life: Clinical signs of toxicity recorded daily. Body weights and food consumption measured weekly for the first 13 weeks and monthly thereafter.

    • Terminal Procedures: At the end of the study, all surviving animals were euthanized. A full necropsy was performed, including the examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology: A comprehensive list of tissues from all animals was preserved, processed, and examined microscopically by a veterinary pathologist.

  • Data Analysis: Statistical analysis of tumor incidence (number of tumor-bearing animals), tumor multiplicity (number of tumors per animal), and latency (time to tumor onset).

Human Clinical Trial of Saroglitazar for Diabetic Dyslipidemia (PRESS V Study Protocol Summary):

  • Study Design: A multicenter, prospective, randomized, double-blind study.

  • Participants: Patients with diabetic dyslipidemia.

  • Intervention:

    • Saroglitazar 2 mg once daily.

    • Saroglitazar 4 mg once daily.

    • Pioglitazone 45 mg once daily (active comparator).

  • Duration: 24 weeks.

  • Primary Efficacy Endpoint: Percentage change in triglyceride levels from baseline to week 24.

  • Secondary Efficacy Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, total cholesterol), and glycemic parameters (fasting plasma glucose, HbA1c).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and physical examinations.

Conclusion

The translational relevance of GW501516 is a tale of significant preclinical efficacy overshadowed by insurmountable safety concerns. While its mechanism of action as a PPARδ agonist leads to beneficial metabolic effects, the clear evidence of carcinogenicity in animal models terminated its clinical development and serves as a stark reminder of the importance of long-term safety studies.

In contrast, other PPAR agonists, such as seladelpar, elafibranor, saroglitazar, and lanifibranor, have demonstrated more favorable safety profiles in clinical trials and are progressing through the regulatory pipeline for various metabolic and liver diseases. These alternatives, with their distinct PPAR subtype specificities and dual or pan-agonist activities, offer a rich field for further research and development.

For scientists and drug developers, the story of GW501516 underscores the critical need for a thorough understanding of the long-term consequences of potent and selective receptor modulation. The comparative data presented in this guide highlights the current landscape of PPAR-targeted therapies and provides a framework for assessing the translational potential of novel compounds in this class. The future of treating metabolic and liver diseases may well lie within the nuanced modulation of the PPAR signaling network, but with a paramount focus on long-term safety.

References

Safety Operating Guide

Critical Safety Notice: Chemical Identifier BM152054 Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the identifier "BM152054" in publicly available chemical databases and safety data sheet (SDS) repositories did not yield a match. This identifier may be an internal product code, a batch number, or a typographical error. Providing specific disposal procedures without accurate identification of the chemical would be unsafe and could result in regulatory non-compliance and significant safety risks.

The cornerstone of safe laboratory practice is the accurate identification of chemical substances and a thorough understanding of their specific hazards. This information is provided by the manufacturer in the Safety Data Sheet (SDS).

Therefore, before proceeding with any handling or disposal, it is imperative to identify the chemical.

Immediate Action Required: Identify the Substance

Researchers, scientists, and drug development professionals must take the following steps to ensure safe disposal:

  • Locate the Original Container : The manufacturer's label on the original container is the most reliable source of information. It will provide the chemical name, manufacturer, and often a product number that can be used to find the SDS.

  • Contact the Manufacturer or Supplier : If you have the product number or other identifying information from the container, contact the manufacturer or supplier directly to request the Safety Data Sheet (SDS) for "this compound".

  • Consult Your Environmental Health & Safety (EHS) Department : Your institution's EHS department is a critical resource. Provide them with all available information. They are trained to manage unidentified chemicals and can provide guidance compliant with local, state, and federal regulations.

General Protocol for Laboratory Chemical Waste Disposal

Once the chemical has been identified and the SDS has been obtained, a general procedure for disposal can be followed in consultation with your institution's EHS office. The following is a generalized workflow.

Information for EHS ConsultationDescription
Chemical Name The full, unambiguous name of the chemical from the SDS.
CAS Number The unique Chemical Abstracts Service registry number.
Physical State Solid, liquid, or gas.
Quantity The approximate volume or mass of the waste.
Hazards Key hazards identified in the SDS (e.g., flammable, corrosive, toxic).
Container Type The material and condition of the waste container.
Experimental Protocols: General Chemical Waste Segregation and Storage

The following is a generalized protocol for the segregation and temporary storage of chemical waste pending disposal. This is not a substitute for the specific instructions in the chemical's SDS.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE as specified in the SDS, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Container : Select a waste container that is chemically compatible with the substance, in good condition, and has a secure, leak-proof lid.

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name(s), and the associated hazards.

  • Segregation : Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials as per the SDS.

  • Arrange Pickup : Contact your EHS department to schedule a waste pickup. Do not allow waste to accumulate.

Mandatory Visualization: General Chemical Disposal Workflow

The following diagram illustrates a standard, safety-first workflow for the disposal of any laboratory chemical.

G cluster_prep Phase 1: Identification & Preparation cluster_safety Phase 2: Safety & Compliance cluster_disposal Phase 3: Disposal Procedure start Start: Unwanted Chemical 'this compound' identify 1. Identify Chemical - Check original container - Contact manufacturer start->identify Crucial First Step sds 2. Obtain Safety Data Sheet (SDS) identify->sds consult_ehs 3. Consult Institutional EHS Department sds->consult_ehs ppe 4. Don Appropriate PPE (as per SDS) consult_ehs->ppe label_waste 5. Label Waste Container - 'Hazardous Waste' - Chemical Name & Hazards ppe->label_waste store_waste 6. Store in Designated Satellite Accumulation Area label_waste->store_waste pickup 7. Schedule Waste Pickup with EHS store_waste->pickup end End: Proper Disposal pickup->end

Caption: General workflow for safe laboratory chemical disposal.

Essential Safety and Handling Protocols for Novel Chemical Compound BM152054

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and development, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and the integrity of experimental outcomes. For a newly synthesized or identified compound such as BM152054, for which specific safety data may not be readily available, a cautious and systematic approach based on established laboratory safety principles is essential. This guide provides an operational and disposal framework for this compound, assuming it is a potentially hazardous substance until proven otherwise.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses or goggles. A face shield should be used when there is a splash hazard.Protects eyes from splashes, projectiles, and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific type should be chosen based on the solvent used with this compound.Prevents skin contact and absorption of the compound.
Body Protection A fully fastened laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.Protects skin and personal clothing from contamination.
Respiratory Protection A certified fume hood should be the primary means of controlling inhalation exposure. If procedures must be performed outside of a fume hood, a risk assessment must be conducted to determine if a respirator (e.g., N95, or a respirator with appropriate chemical cartridges) is necessary.Minimizes the inhalation of airborne particles or vapors.

Operational Plan for Safe Handling

A structured operational plan ensures that all personnel are aware of the necessary precautions and procedures when working with this compound.

Experimental Workflow for Handling this compound

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) (or equivalent risk assessment for novel compounds) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Ensure fume hood is operational, gather materials) prep_ppe->prep_workspace handle_weigh Weighing and Aliquoting (Perform in a fume hood or ventilated enclosure) prep_workspace->handle_weigh handle_dissolve Dissolving and Diluting (Use appropriate solvent, handle with care) handle_weigh->handle_dissolve handle_reaction Experimental Procedure (Monitor reaction, maintain containment) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Workspace (Wipe down surfaces with appropriate solvent) handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste (Segregate into appropriate waste streams) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE (Follow proper doffing procedure) cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: This diagram outlines the critical steps for safely handling the novel compound this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions, reaction mixtures) containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with the full chemical name "this compound," the major components of any solutions, and the appropriate hazard warnings (e.g., "Caution: Research Chemical, Toxicity Unknown").

  • Institutional Guidelines: All waste disposal must adhere to the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department. Consult with your EHS office for specific instructions on the disposal of novel compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In a well-ventilated area (preferably a fume hood), absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these essential safety and logistical protocols, researchers, scientists, and drug development professionals can handle the novel compound this compound with a high degree of safety, ensuring a secure and productive research environment. Always remember that for any new chemical, a thorough risk assessment is the cornerstone of safe laboratory practice.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BM152054
Reactant of Route 2
Reactant of Route 2
BM152054

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.